ETAFEDRINE
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |
|---|---|
CAS No. |
7681-79-0 |
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
InChI Key |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
Isomeric SMILES |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
Appearance |
Solid powder |
melting_point |
108-110 |
Other CAS No. |
7681-79-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5591-29-7 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Etafedrine on Bronchial Smooth Muscle: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of etafedrine on bronchial smooth muscle. This compound, a sympathomimetic amine, elicits its primary therapeutic effect of bronchodilation through its selective agonist activity at β2-adrenergic receptors. This document details the molecular signaling cascade initiated by this compound, presents available quantitative pharmacological data, and outlines detailed experimental protocols for the in vitro and ex vivo characterization of its activity. The included diagrams, generated using Graphviz (DOT language), visually articulate the key signaling pathways and experimental workflows, offering a clear and concise reference for researchers in respiratory pharmacology and drug development.
Introduction
This compound is a synthetic sympathomimetic agent belonging to the family of phenylpropylamine derivatives, structurally related to ephedrine (B3423809). It is clinically utilized for its bronchodilatory properties in the management of respiratory conditions characterized by bronchospasm, such as asthma and bronchitis.[1] Unlike its parent compound, ephedrine, which exhibits a mixed mechanism of action including indirect sympathomimetic effects through the release of norepinephrine, this compound's pharmacological profile is distinguished by a more direct and selective action on β2-adrenergic receptors.[1] This selectivity is thought to contribute to a favorable therapeutic window, minimizing the cardiovascular side effects associated with non-selective adrenergic agonists. This guide aims to provide a detailed technical overview of the molecular and physiological mechanisms underpinning this compound's therapeutic effect on bronchial smooth muscle.
Molecular Mechanism of Action
The primary mechanism of action of this compound in bronchial smooth muscle is its function as a selective agonist for β2-adrenergic receptors, a class of G-protein coupled receptors (GPCRs).[1]
Receptor Binding and Signal Transduction
This compound binds to β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and subsequently activates the enzyme adenylyl cyclase.
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP is the critical second messenger signal that mediates the downstream effects of this compound.
Downstream Signaling Cascade
The elevation of intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, culminating in muscle relaxation through two primary mechanisms:
-
Decreased Intracellular Calcium Levels: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. PKA also promotes the sequestration of intracellular calcium ions into the sarcoplasmic reticulum and enhances their extrusion from the cell.
-
Increased Potassium Channel Activity: PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle.
The net effect of this signaling cascade is a reduction in the contractile state of the bronchial smooth muscle, leading to bronchodilation and improved airflow.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Quantitative Pharmacological Data
Table 1: Relative Potency of Bronchodilators on Guinea Pig Tracheal Chain
| Compound | Relative Potency (vs. This compound) |
| Epinephrine | 91 |
| This compound | 1 |
| Ephedrine | 0.3 |
Data from a study antagonizing acetylcholine- or histamine-induced contractions.[1]
Table 2: Adrenergic Receptor Binding Affinities (Ki) of Related Compounds
| Compound | Receptor Subtype | Ki (nM) |
| Ephedrine | α1A | ~10,000 |
| α2A | ~10,000 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Isoproterenol (non-selective β-agonist) | β1 | ~50 |
| β2 | ~30 |
Note: Specific Ki values for this compound are not available. The data for ephedrine suggests low affinity for α and β receptors, highlighting the importance of the N-ethyl substitution in this compound for β2 selectivity and potency. Further research is required to definitively quantify the binding profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on bronchial smooth muscle.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for β2-adrenergic receptors using a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
For total binding, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177, a non-selective β-adrenergic antagonist).
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
For competitive binding, add the radioligand and increasing concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Tracheal Strip Assay for Functional Potency
This ex vivo protocol determines the functional potency (EC50) of this compound in relaxing pre-contracted bronchial smooth muscle.
Caption: Workflow for an isolated guinea pig tracheal strip assay.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Cut open the cartilage ring opposite the smooth muscle to form a strip.
-
-
Organ Bath Setup:
-
Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).
-
Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as acetylcholine (e.g., 1 µM) or histamine (B1213489) (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the maximal relaxation possible.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal relaxation.
-
Intracellular cAMP Accumulation Assay
This in vitro assay quantifies the increase in intracellular cAMP in response to this compound in primary human bronchial smooth muscle cells (HBSMCs).
Methodology:
-
Cell Culture:
-
Culture primary HBSMCs in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
cAMP Assay:
-
Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15 minutes) at 37°C.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the amount of cAMP produced against the logarithm of the this compound concentration.
-
Determine the EC50 value for cAMP accumulation.
-
Conclusion
This compound exerts its bronchodilatory effect on bronchial smooth muscle primarily through its selective agonist activity at β2-adrenergic receptors. This initiates a well-defined signaling cascade involving the Gs protein, adenylyl cyclase, and cAMP, ultimately leading to smooth muscle relaxation. While direct quantitative binding and functional data for this compound are not extensively published, its demonstrated selectivity for β2-adrenoceptors and its direct-acting nature distinguish it from its parent compound, ephedrine. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel bronchodilator candidates, facilitating a deeper understanding of their therapeutic potential and aiding in the development of improved treatments for respiratory diseases. Further research to fully elucidate the binding affinities and functional potencies of this compound at all adrenergic receptor subtypes is warranted to complete its pharmacological profile.
References
In-Depth Technical Guide to the Chemical Synthesis of N-Ethylephedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylephedrine, also known as etafedrine, is a sympathomimetic amine with applications in the pharmaceutical field. This technical guide provides a detailed overview of the primary method for its chemical synthesis: the N-alkylation of ephedrine (B3423809). While alternative routes such as reductive amination of precursor ketones are plausible, the direct alkylation of ephedrine remains the most direct and frequently cited method. This document outlines a representative experimental protocol, summarizes key quantitative data, and provides characterization details for the final product.
Introduction
N-ethylephedrine, with the chemical formula C₁₂H₁₉NO, is a derivative of ephedrine, a naturally occurring alkaloid. The introduction of an ethyl group to the nitrogen atom of the ephedrine molecule modifies its pharmacological properties. The synthesis of N-ethylephedrine is a crucial process for obtaining this compound for research and potential pharmaceutical development. The most established method for its preparation involves the N-alkylation of ephedrine. This process is a nucleophilic substitution reaction where the secondary amine of the ephedrine molecule acts as a nucleophile, attacking an electrophilic ethylating agent.
Synthesis of N-Ethylephedrine via N-Alkylation of Ephedrine
The primary route for the synthesis of N-ethylephedrine is the direct N-alkylation of ephedrine. This method utilizes an ethylating agent, such as ethyl iodide, to introduce the ethyl group onto the nitrogen atom of the ephedrine molecule. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol
The following is a representative experimental protocol for the N-alkylation of ephedrine.
Materials:
-
(-)-Ephedrine
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (in diethyl ether or as a concentrated aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-ephedrine in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the slow addition of ethyl iodide.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethylephedrine as an oil.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.
-
Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified N-ethylephedrine in diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-ethylephedrine hydrochloride.[1]
Quantitative Data
The following table summarizes typical quantitative data for the N-alkylation of ephedrine. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | (-)-Ephedrine, Ethyl Iodide | [1] |
| Base | Potassium Carbonate | General N-alkylation protocols |
| Solvent | Acetonitrile | General N-alkylation protocols |
| Reaction Temperature | Reflux | General N-alkylation protocols |
| Reaction Time | Several hours (monitor by TLC) | General N-alkylation protocols |
| Yield | Not specified in available literature | |
| Purity | High purity achievable after chromatography | General synthetic procedures |
Alternative Synthesis Route: Reductive Amination
An alternative, though less direct, route to N-ethylephedrine involves the reductive amination of a suitable ketone precursor, such as phenylacetylcarbinol (PAC). This method is widely used for the synthesis of ephedrine and its analogues.[2][3][4] To synthesize N-ethylephedrine via this route, N-ethylamine would be used as the amine source.
The general two-step process would involve:
-
Imine Formation: Reaction of phenylacetylcarbinol with N-ethylamine to form the corresponding imine.
-
Reduction: Reduction of the imine intermediate using a suitable reducing agent, such as sodium borohydride, to yield N-ethylephedrine.
Characterization of N-Ethylephedrine
The identity and purity of the synthesized N-ethylephedrine can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the ethyl group, the N-methyl group, and the protons on the ephedrine backbone. The integration of these signals can be used for quantitative analysis.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of N-ethylephedrine and to analyze its fragmentation pattern, further confirming its structure.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-ethylephedrine via the N-alkylation of ephedrine.
References
- 1. Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101870660A - Preparation method of L-(-)-ephedrine chloride and d-(+)-pseudoephedrine hydrochloride - Google Patents [patents.google.com]
- 4. CN106008183A - Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: The In Vitro Pharmacological Profile of Etafedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Etafedrine, also known as N-ethylephedrine, is a derivative of ephedrine (B3423809). Unlike its parent compound, which exerts both direct and indirect sympathomimetic effects, this compound's primary mechanism of action is as a direct and selective β2-adrenergic receptor agonist.[1][2][3] This selectivity is crucial as it mediates bronchodilation with a reduced potential for the cardiovascular side effects associated with non-selective sympathomimetics that also stimulate β1-adrenergic receptors in the heart.[1] This document aims to provide a detailed in vitro pharmacological profile of this compound hydrochloride, summarizing the available data and outlining the methodologies for its characterization.
Mechanism of Action
This compound hydrochloride's pharmacological activity is primarily attributed to its direct agonism at β2-adrenergic receptors.[1][2][3] The N-ethylation of the ephedrine molecule significantly suppresses the indirect sympathomimetic activity, namely the release of norepinephrine (B1679862) from sympathetic nerve terminals.[1] This is a key distinction from ephedrine and tyramine, which are known to cause norepinephrine release.[1]
Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, ultimately leading to smooth muscle relaxation and bronchodilation.
Data Presentation
Table 1: Receptor Binding Profile (Qualitative)
| Receptor | Interaction | Evidence |
| β2-Adrenergic | Agonist | Selective activity on β2-adrenoceptors is concluded from functional studies.[1] |
| α-Adrenergic | No significant activity | Lack of pressor effects and norepinephrine release suggests minimal α-adrenergic activity.[1] |
| β1-Adrenergic | No significant activity | This compound did not increase heart rate or force of contraction in isolated guinea pig atria.[1] |
Table 2: Functional Activity - Bronchodilation (Relative Potency)
| Compound | Relative Potency (vs. This compound = 1) | Species/Tissue | Assay | Reference |
| Epinephrine | 91 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |
| This compound | 1 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |
| Ephedrine | 0.3 | Guinea Pig Tracheal Chain | Antagonism of acetylcholine- or histamine-induced contraction | [1] |
Table 3: Functional Activity - Sympathomimetic Action
| Assay | This compound Result | Ephedrine Result | Tyramine Result | Species/Tissue | Reference |
| 3H-Norepinephrine Release | No release | Release | Release | Perfused Rabbit Heart | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro pharmacological characterization of this compound hydrochloride.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound hydrochloride for the β2-adrenergic receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or a similar β-adrenergic antagonist.
-
Receptor Source: Membranes prepared from cells expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
Non-specific Binding Control: Propranolol (B1214883) (a high-affinity β-adrenergic antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Culture cells expressing the β2-adrenergic receptor and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound hydrochloride.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Functional Assay: cAMP Accumulation
This protocol describes a method to measure the functional agonistic activity of this compound hydrochloride by quantifying its effect on intracellular cAMP levels.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of this compound hydrochloride for stimulating cAMP production in cells expressing the β2-adrenergic receptor.
Materials:
-
Test Compound: this compound hydrochloride
-
Reference Agonist: Isoproterenol
-
Cell Line: A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO-K1).
-
Cell Culture Medium
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.
-
Cell Preparation: On the day of the assay, wash the cells with a suitable buffer and then add the stimulation buffer containing the PDE inhibitor.
-
Compound Addition: Prepare serial dilutions of this compound hydrochloride and the reference agonist in the stimulation buffer. Add the diluted compounds to the respective wells. Include a vehicle control.
-
Stimulation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration. This typically involves adding a lysis buffer followed by detection reagents.
-
Data Acquisition: Read the plate using a plate reader with the appropriate settings for the assay technology.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound hydrochloride and the reference agonist.
-
Isolated Tissue Assay: Guinea Pig Tracheal Chain
This ex vivo protocol, based on the work by Lindmar et al. (1985), assesses the bronchodilatory effect of this compound hydrochloride.[1]
Objective: To evaluate the relaxant effect of this compound hydrochloride on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Test Compound: this compound hydrochloride
-
Contractile Agents: Acetylcholine (B1216132) or Histamine
-
Antagonist: Propranolol
-
Animals: Male guinea pigs
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Organ Bath
-
Isotonic Transducer
-
Data Acquisition System
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare a tracheal chain preparation by cutting the trachea into rings and tying them together.
-
Organ Bath Setup: Mount the tracheal chain in an organ bath containing aerated physiological salt solution maintained at 37°C. Connect the tissue to an isotonic transducer to record changes in muscle tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction of the tracheal chain by adding a submaximal concentration of a contractile agent (e.g., acetylcholine or histamine).
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound hydrochloride to the organ bath and record the relaxant response.
-
Antagonism (Optional): To confirm the involvement of β-adrenoceptors, pre-incubate the tissue with a β-blocker like propranolol before adding the contractile agent and this compound.
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal relaxation achievable or as a percentage reversal of the induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound hydrochloride concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound hydrochloride is a selective β2-adrenergic receptor agonist with a mechanism of action that is distinct from its parent compound, ephedrine, due to its lack of indirect sympathomimetic effects. In vitro studies on isolated guinea pig trachea have demonstrated its efficacy as a bronchodilator. However, there is a notable absence of specific quantitative data, such as Ki and EC50 values, in the readily available scientific literature. The experimental protocols detailed in this guide provide a framework for future in vitro studies to fully quantify the pharmacological profile of this compound hydrochloride and similar compounds. Such data would be invaluable for a more complete understanding of its therapeutic potential and for the development of novel respiratory therapeutics.
References
Etafedrine: A Technical Guide to a Selective Beta-2 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafedrine is a sympathomimetic amine that has been historically utilized as a bronchodilator for the treatment of asthma. Unlike its structural analog ephedrine (B3423809), which elicits its effects through both direct receptor agonism and indirect release of norepinephrine, this compound is characterized as a direct-acting and selective beta-2 adrenergic receptor agonist.[1] This selectivity for the beta-2 adrenergic receptor minimizes the cardiovascular side effects associated with non-selective beta-agonists and the indirect sympathomimetic actions of ephedrine. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, the associated signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects primarily through direct agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[2] N-ethylation of the ephedrine molecule suppresses the indirect sympathomimetic activity, which is prominent with ephedrine, and significantly enhances its efficacy at beta-2 adrenoceptors.[1] Studies have shown that this compound does not induce the release of norepinephrine, a key differentiator from ephedrine.[1] This direct-acting mechanism contributes to its more selective pharmacological profile.
Signaling Pathways
The activation of the beta-2 adrenergic receptor by this compound initiates a well-characterized intracellular signaling cascade:
-
Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor, inducing a conformational change in the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream target proteins, leading to the relaxation of airway smooth muscle and resulting in bronchodilation.
References
Etafedrine: A Pharmacological Deep Dive into its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafedrine, a synthetic sympathomimetic amine derived from ephedrine (B3423809), has a unique pharmacological profile characterized by its selective agonist activity at β2-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of this compound. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and a thorough exploration of its mechanism of action. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering in-depth insights into a compound that, while no longer in widespread clinical use, holds important lessons in structure-activity relationships and receptor selectivity.
Introduction
This compound, also known as N-ethylephedrine, emerged from the chemical modification of the naturally occurring alkaloid ephedrine. Unlike its parent compound, which exhibits a mixed mechanism of action including indirect sympathomimetic effects through norepinephrine (B1679862) release, this compound acts as a direct and selective agonist for β2-adrenergic receptors.[1][2] This selectivity confers a more targeted therapeutic effect, primarily bronchodilation, with a reduced potential for the cardiovascular side effects associated with non-selective adrenergic agonists. This whitepaper will delve into the historical context of its development, its synthesis, and the key pharmacological studies that defined its therapeutic potential.
Discovery and History
The history of this compound is intrinsically linked to the exploration of ephedrine's therapeutic properties. While the precise date and discoverer of this compound's first synthesis remain somewhat obscure in readily available literature, it is understood to have been developed as part of the broader effort to synthesize derivatives of ephedrine with improved therapeutic profiles. Early research in the 20th century focused on modifying the ephedrine molecule to enhance its bronchodilator effects while minimizing its pressor and central nervous system stimulant activities. The N-ethylation of ephedrine to yield this compound was a key step in this endeavor. It was previously marketed under brand names such as Nethaprin and Dalmacol and was available as both a free base and a hydrochloride salt, manufactured by companies including Sanofi-Aventis, though it has since been discontinued.[2]
Synthesis of this compound
The primary method for the synthesis of this compound is through the N-alkylation of its precursor, ephedrine.
Experimental Protocol: N-Ethylation of Ephedrine
Objective: To synthesize this compound (N-ethylephedrine) from (-)-ephedrine.
Materials:
-
(-)-Ephedrine
-
Ethyl iodide (C₂H₅I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl) gas or concentrated HCl solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-ephedrine in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the secondary amine of ephedrine, facilitating nucleophilic attack.
-
Alkylation: Slowly add ethyl iodide to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and any precipitated salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil.
-
Purification (Optional): The crude product can be purified by column chromatography if necessary.
-
Salt Formation (for this compound Hydrochloride): Dissolve the purified this compound free base in anhydrous diethyl ether. Pass dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a suitable solvent, until precipitation is complete.
-
Isolation: Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound from ephedrine.
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is as a selective β2-adrenergic receptor agonist.[1][2] This is in contrast to its parent compound, ephedrine, which acts as a mixed-acting sympathomimetic, causing the release of endogenous norepinephrine as well as directly stimulating α- and β-adrenergic receptors. The N-ethylation of ephedrine significantly reduces its indirect sympathomimetic activity and enhances its affinity and efficacy at β2-adrenoceptors.
Upon binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi, this compound initiates a signaling cascade. This involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and consequent bronchodilation.
β2-Adrenergic Receptor Signaling Pathway:
Caption: Simplified signaling pathway of this compound at the β2-adrenergic receptor.
Pharmacodynamics
The selective β2-agonist activity of this compound results in a potent bronchodilator effect. Studies on isolated guinea pig tracheal chains have been instrumental in quantifying its potency relative to other sympathomimetics.
Experimental Protocol: Guinea Pig Isolated Tracheal Chain Assay
Objective: To assess the bronchodilator potency of this compound.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Histamine (B1213489) or acetylcholine (B1216132) (to induce contraction)
-
This compound hydrochloride
-
Isoprenaline (positive control)
-
Organ bath with aeration (95% O₂, 5% CO₂) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare a chain of tracheal rings.
-
Mounting: Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes.
-
Contraction: Induce a submaximal, stable contraction of the tracheal smooth muscle using histamine (e.g., 1 µM) or acetylcholine.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the relaxation response at each concentration until a maximal response is achieved.
-
Positive Control: In a separate set of experiments, obtain a concentration-response curve for a standard β2-agonist like isoprenaline.
-
Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by the positive control. Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) for this compound and the positive control.
Quantitative Data:
| Compound | Relative Potency (vs. This compound) |
| Epinephrine | 91 |
| This compound | 1 |
| Ephedrine | 0.3 |
Table 1: Relative bronchodilator potencies of sympathomimetic amines.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of its parent compound, ephedrine, with some potential differences due to the N-ethyl substitution.
| Parameter | Value |
| Absorption | Readily and completely absorbed from the gastrointestinal tract. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour after oral ingestion. |
| Peak Plasma Concentration (Cmax) | An average of 0.10 mg/L after a single 24 mg oral dose. |
| Volume of Distribution (Vd) | Similar to ephedrine, approximately 3 L/kg. |
| Metabolism | Expected to be metabolized in the liver, potentially involving N-dealkylation and other pathways similar to ephedrine. |
| Elimination Half-life | Data for this compound is not readily available, but the half-life of ephedrine is approximately 3-6 hours. |
| Excretion | Primarily excreted in the urine. |
Table 2: Pharmacokinetic parameters of this compound.
Experimental Protocol: Determination of this compound in Plasma by LC-MS/MS
Objective: To quantify this compound concentrations in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to extract this compound from the plasma matrix.
-
-
Internal Standard: Add a known concentration of the internal standard to all samples, calibrators, and quality controls.
-
LC Separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Use a mobile phase gradient of water and acetonitrile with a modifier like formic acid to achieve chromatographic separation.
-
MS/MS Detection: Introduce the column effluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from the calibration curve.
Clinical Efficacy
This compound has been primarily investigated for its efficacy in the treatment of bronchospastic conditions such as asthma. Clinical studies, although limited in the publicly available literature, have shown its potential to improve respiratory function.
One study involving 48 individuals demonstrated that this compound significantly improved lung function. While the specific percentage improvements were not detailed in the available abstracts, the key findings are summarized below.
| Parameter | Outcome |
| Forced Expiratory Volume in 1 second (FEV1) | Significantly improved |
| Vital Capacity (VC) | Significantly improved |
| Other Reported Benefits | Improved sleep, improved appetite, cough suppression |
Table 3: Summary of clinical findings for this compound in a study of 48 individuals.
Conclusion
This compound represents a noteworthy example of targeted drug design, where a specific chemical modification of a natural product led to a compound with a more selective and potentially safer pharmacological profile. Its history and development underscore the importance of understanding structure-activity relationships in medicinal chemistry. While no longer a frontline therapeutic agent, the study of this compound provides valuable insights for the ongoing development of selective β2-adrenergic receptor agonists and other targeted therapies. The experimental protocols and data presented in this guide offer a foundational resource for researchers interested in the pharmacology of sympathomimetic amines and the broader field of respiratory drug discovery.
References
An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Etafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine, also known as N-ethylephedrine, is a sympathomimetic amine and a structural analogue of ephedrine (B3423809). It has been investigated for its bronchodilator properties. Understanding the molecular structure and, critically, the stereoisomerism of this compound is fundamental for comprehending its pharmacological activity, developing stereoselective analytical methods, and designing targeted drug development strategies. This guide provides a detailed overview of the molecular architecture and stereochemical complexity of this compound.
Molecular Structure
This compound is a substituted phenethylamine (B48288) derivative. Its core structure consists of a phenyl ring attached to a propan-1-ol backbone, with an ethylmethylamino group at the second carbon atom.
-
Chemical Formula: C₁₂H₁₉NO
-
IUPAC Name: (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol
-
Molecular Weight: 193.29 g/mol .[1]
-
Synonyms: N-Ethylephedrine, (-)-Etafedrine, Novedrin.
The presence of two chiral centers gives rise to its complex stereochemistry, which is the central focus of this guide.
Stereoisomerism of this compound
The molecular structure of this compound possesses two stereogenic centers (chiral centers) at the C1 and C2 positions of the propanol (B110389) backbone. The presence of 'n' chiral centers can result in a maximum of 2ⁿ stereoisomers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are commonly referred to as "this compound" (with the erythro configuration) and "pseudothis compound" (with the threo configuration), analogous to the nomenclature of ephedrine.
The four stereoisomers of this compound are:
-
(1R,2S)-Etafedrine and (1S,2R)-Etafedrine: This pair constitutes the enantiomers of this compound.
-
(1R,2R)-Pseudothis compound and (1S,2S)-Pseudothis compound: This pair constitutes the enantiomers of pseudothis compound.
The relationship between these stereoisomers is crucial for understanding their distinct physicochemical and pharmacological properties.
Physicochemical Properties of this compound and its Stereoisomers
Disclaimer: The following table includes data for ephedrine stereoisomers as a proxy for this compound stereoisomers, due to the limited availability of specific data for the latter. The substitution of a methyl group with an ethyl group on the nitrogen atom is expected to influence these values.
| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine | (1R,2R)-(-)-Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine |
| Melting Point (°C) | 37-39 | 37-39 | 118-120 | 118-120 |
| Boiling Point (°C) | 255 | 255 | 255 | 255 |
| Specific Optical Rotation ([(\alpha)]D) | -41° (in ethanol) | +41° (in ethanol) | -52° (in ethanol) | +52° (in ethanol) |
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and chiral separation of all this compound stereoisomers are not extensively published. However, based on established methods for analogous compounds, the following representative protocols can be outlined.
Representative Synthesis of (1R,2S)-Etafedrine
This protocol describes the N-ethylation of (1R,2S)-ephedrine, a common method for synthesizing N-alkylephedrine derivatives.
Materials:
-
(1R,2S)-(-)-Ephedrine
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1R,2S)-(-)-ephedrine (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution to act as a base.
-
Alkylation: While stirring, add ethyl iodide (1.5 equivalents) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts. Dry the ethereal layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the diethyl ether to yield the free base of (1R,2S)-etafedrine. Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried.
Representative Chiral Separation of this compound Stereoisomers by HPLC
This protocol outlines a general approach for the enantiomeric and diastereomeric separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is often effective for separating ephedrine-type compounds.
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol.
-
An amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and resolution of basic analytes like this compound.
General Procedure:
-
System Preparation: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution containing a mixture of the this compound stereoisomers in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the HPLC system.
-
Chromatographic Separation: The stereoisomers will be separated based on their differential interactions with the chiral stationary phase.
-
Detection: Monitor the elution of the separated isomers using a UV detector at a suitable wavelength (e.g., around 210-220 nm).
-
Method Optimization: The separation can be optimized by adjusting the composition of the mobile phase (e.g., the percentage of the alcohol modifier and the amine additive), the flow rate, and the column temperature.
Conclusion
This compound is a chiral molecule with four stereoisomers arising from its two stereogenic centers. The specific spatial arrangement of the functional groups in each stereoisomer is expected to result in distinct physicochemical properties and pharmacological activities. While specific experimental data for all this compound stereoisomers are limited, the principles of their synthesis and separation are well-established through analogy with the extensively studied ephedrine. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry, facilitating further investigation and development of this compound and its related compounds.
References
In vivo bronchodilator effects of etafedrine
An In-Depth Technical Guide on the In Vivo Bronchodilator Effects of Etafedrine
Introduction
This compound, also known as N-ethylephedrine, is a sympathomimetic amine chemically derived from ephedrine (B3423809).[1][2] It has been utilized as a bronchodilator for the treatment of respiratory conditions characterized by bronchospasm, such as asthma.[2] Unlike its parent compound, ephedrine, which exerts both direct and indirect effects on the adrenergic system, this compound's pharmacological profile is distinguished by a more selective mechanism of action.[1][2] N-ethylation of the ephedrine molecule markedly enhances its efficacy on β2-adrenoceptors while suppressing the indirect sympathomimetic activity associated with norepinephrine (B1679862) release.[1] This guide provides a detailed overview of the in vivo bronchodilator effects of this compound, focusing on its mechanism of action, preclinical evidence, and clinical findings.
Mechanism of Action
This compound functions as a selective β2-adrenergic receptor agonist.[1][2] The adrenergic system is a critical component of the autonomic nervous system, regulating various physiological responses, including the "fight or flight" response.[3] Adrenergic receptors are classified into alpha (α) and beta (β) subtypes. The β2-adrenergic receptors are predominantly located on the smooth muscle cells of the bronchioles.[3]
Stimulation of these β2-receptors by an agonist like this compound initiates a downstream signaling cascade.[4] This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle. This muscle relaxation leads to the widening of the airways, an effect known as bronchodilation, which alleviates the symptoms of bronchoconstriction.[3]
Caption: Signaling pathway of this compound-induced bronchodilation via the β2-adrenergic receptor.
Preclinical Data: In Vitro Studies
While comprehensive in vivo animal data is limited in publicly available literature, in vitro studies have provided crucial insights into this compound's potency and selectivity. A key study evaluated its effects on isolated guinea pig tracheal chain preparations.
Experimental Protocols
Isolated Guinea Pig Tracheal Chain Preparation The protocol involved the use of tracheal chains from guinea pigs.[1] These tissue preparations were mounted in an organ bath and contracted using either acetylcholine (B1216132) or histamine (B1213489) to induce a state analogous to bronchoconstriction.[1] The antagonistic (relaxant) effects of this compound, epinephrine (B1671497), and ephedrine were then quantified by adding them to the bath and measuring the degree of tracheal muscle relaxation.[1] To confirm the receptor-specific action, the experiment was repeated in the presence of propranolol, a non-selective beta-blocker.[1]
Perfused Rabbit Heart Model To differentiate this compound's mechanism from that of indirectly acting sympathomimetics like ephedrine, a perfused rabbit heart model was utilized.[1] The heart was pre-loaded with radiolabeled norepinephrine (3H-norepinephrine). The ability of this compound, ephedrine, and tyramine (B21549) to evoke the release of this radiotracer was measured as an indicator of indirect sympathomimetic activity.[1]
Caption: Workflow for preclinical in vitro evaluation of this compound.
Data Presentation
The results from these preclinical studies demonstrated that this compound is a direct-acting bronchodilator with greater potency than ephedrine.
| Compound | Relative Potency in Antagonizing Contraction[1] | 3H-Norepinephrine Release in Perfused Heart[1] |
| Epinephrine | 91 | Not Reported (Direct Agonist) |
| This compound | 1 | No Release |
| Ephedrine | 0.3 | Release Observed |
Table 1: Relative potency and mechanism of action of this compound compared to epinephrine and ephedrine in in vitro models.
The study concluded that N-ethylation of ephedrine suppresses indirect sympathomimetic activity while markedly enhancing its efficacy on β2-adrenoceptors, making this compound a selective agent for these receptors.[1] The bronchodilator effect of this compound was completely antagonized by propranolol, confirming its action via beta-adrenergic receptors.[1]
Clinical Data: In Vivo Human Studies
The in vivo bronchodilator effects of this compound in humans have been evaluated, most notably as part of a combination drug formulation. A significant limitation in the available literature is the scarcity of studies on this compound as a monotherapy, making it challenging to isolate its specific contribution to the observed clinical outcomes.
Experimental Protocols
Double-Blind, Placebo-Controlled, Crossover Study A study involving 48 patients with bronchospastic disease was conducted to assess the efficacy of a long-acting preparation named "Nethaprin Dospan".[3] This formulation contained this compound hydrochloride, bufylline (a theophylline (B1681296) derivative), doxylamine (B195884) succinate, and phenylephrine.[3] The trial followed a rigorous double-blind, placebo-controlled, crossover design.[3] Patients received either the active medication or a placebo for one week and were then switched to the alternative treatment for a subsequent week.[3] The primary endpoints were changes in pulmonary function tests, specifically Forced Expiratory Volume in one second (FEV1) and Vital Capacity (VC).[3]
Caption: Diagram of the double-blind, placebo-controlled, crossover clinical trial design.
Data Presentation
The results of the clinical trial demonstrated a clear benefit of the active treatment over the placebo. However, the abstract of the study does not provide specific quantitative values for the changes in lung function parameters.
| Pulmonary Function Parameter | Outcome with Active Medication (vs. Placebo)[3] |
| Forced Expiratory Volume in 1s (FEV1) | Significantly Improved |
| Vital Capacity (VC) | Significantly Improved |
Table 2: Summary of clinical outcomes for the combination bronchodilator "Nethaprin Dospan" containing this compound.
Critical Caveat: The improvements observed in this study cannot be attributed solely to this compound due to the presence of other active bronchodilator (bufylline) and decongestant (phenylephrine) agents in the formulation.
Conclusion
This compound is a selective β2-adrenergic receptor agonist that induces bronchodilation by relaxing the smooth muscle of the airways. Preclinical in vitro evidence confirms its direct action on these receptors and demonstrates a higher potency compared to its parent compound, ephedrine, without the indirect sympathomimetic effects. In vivo human data, derived from a study using a combination product, shows significant improvements in key lung function parameters like FEV1 and VC in patients with bronchospastic disease. However, a significant gap exists in the literature regarding in vivo studies of this compound as a monotherapy. Future research focusing on isolating the specific in vivo effects of this compound would be necessary to fully quantify its contribution to bronchodilation in a clinical setting.
References
- 1. Buy this compound | 7681-79-0 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to the Basic Research Applications of N-ethylephedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylephedrine, also known as etafedrine, is a sympathomimetic amine and a derivative of ephedrine (B3423809). Primarily investigated for its bronchodilatory properties, it presents a distinct pharmacological profile compared to its parent compound. This technical guide delves into the core basic research applications of N-ethylephedrine, providing a comprehensive overview of its synthesis, chemical properties, and biological activities. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in respiratory and cardiovascular pharmacology.
Chemical Properties and Synthesis
N-ethylephedrine [(1R,2S)-2-(ethylamino)-1-phenylpropan-1-ol] is a chiral molecule with a chemical structure analogous to ephedrine, featuring an ethyl group substitution on the nitrogen atom. This modification significantly influences its pharmacological activity.
Table 1: Physicochemical Properties of N-ethylephedrine
| Property | Value | Reference |
| IUPAC Name | (1R,2S)-2-(ethylamino)-1-phenylpropan-1-ol | N/A |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Melting Point | 108-110 °C | [2] |
| Storage | Dry, dark at 0 - 4 °C (short term) or -20 °C (long term) | [2] |
Synthesis of N-ethylephedrine
The primary synthetic route to N-ethylephedrine is through the N-alkylation of ephedrine.[2][3]
Experimental Protocol: N-alkylation of Ephedrine
-
Dissolution: Dissolve ephedrine in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the secondary amine of ephedrine.
-
Alkylation: Introduce ethyl iodide (CH₃CH₂I) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the resulting N-ethylephedrine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.
Pharmacological Profile and Mechanism of Action
N-ethylephedrine's primary mechanism of action is as a selective β2-adrenergic receptor agonist.[2][3][4] This selectivity is a key differentiator from ephedrine, which acts as both a direct and indirect sympathomimetic agent, leading to the release of norepinephrine.[5] The N-ethyl substitution in this compound suppresses this indirect activity, resulting in a more targeted pharmacological effect on the bronchial smooth muscle.[2][4]
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by N-ethylephedrine initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.
References
- 1. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 3. Modelling the cardiovascular effects of ephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Sympathomimetic Properties of Etafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etafedrine, also known as N-ethylephedrine, is a sympathomimetic agent formerly used as a bronchodilator for the treatment of asthma.[1][2] Unlike its parent compound, ephedrine (B3423809), which exerts both direct and indirect sympathomimetic effects, this compound's pharmacological profile is characterized by a more selective mechanism of action.[3][4] This guide provides a comprehensive overview of the sympathomimetic properties of this compound, focusing on its mechanism of action, receptor selectivity, and the experimental basis for these findings. The information presented is intended to support research and development activities in adrenergic receptor pharmacology and respiratory therapeutics.
Mechanism of Action
This compound's primary mechanism of action is as a direct-acting selective β2-adrenergic receptor agonist.[2][3] This is in contrast to ephedrine, which also acts indirectly by inducing the release of norepinephrine (B1679862) from sympathetic nerve terminals.[3][5] The N-ethylation of the ephedrine molecule suppresses this indirect sympathomimetic activity and enhances its efficacy at β2-adrenoceptors.[3]
Activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle of the bronchi, initiates a signaling cascade that results in bronchodilation.[4] This makes this compound effective in relieving bronchospasm associated with conditions like asthma.[6][7]
Quantitative and Semi-Quantitative Data
| Parameter | Agonist | Relative Potency | Receptor Target | Effect | Source |
| Bronchodilation | Epinephrine | 91 | β2-Adrenergic | Relaxation of tracheal smooth muscle | [3] |
| This compound | 1 | β2-Adrenergic | Relaxation of tracheal smooth muscle | [3] | |
| Ephedrine | 0.3 | β2-Adrenergic & Indirect | Relaxation of tracheal smooth muscle | [3] | |
| Cardiac Stimulation | This compound | No significant increase in heart rate or force of contraction at concentrations up to 3 x 10⁻⁴ mol/l | β1-Adrenergic | Inotropic and Chronotropic Effects | [3] |
| Norepinephrine Release | This compound | No release of ³H-norepinephrine at 10⁻⁴ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] |
| Ephedrine | Release of ³H-norepinephrine at 10⁻⁵ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] | |
| Tyramine | Release of ³H-norepinephrine at 10⁻⁵ mol/l | Presynaptic Nerve Terminal | Indirect Sympathomimetic Action | [3] |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β2-adrenergic receptor on airway smooth muscle cells initiates a Gs protein-coupled signaling cascade, leading to muscle relaxation and bronchodilation.
Experimental Workflow for Assessing Bronchodilator Activity
The following diagram outlines the typical workflow for evaluating the bronchodilator properties of a compound like this compound using an isolated tracheal chain preparation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's sympathomimetic properties.
Isolated Guinea Pig Tracheal Chain Preparation for Bronchodilator Activity
This in vitro assay is used to assess the direct effects of substances on airway smooth muscle tone.
5.1.1 Materials and Reagents:
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Acetylcholine or Histamine (for inducing contraction)
-
Test compounds (this compound, Epinephrine, Ephedrine)
-
Propranolol (β-blocker for antagonism studies)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
5.1.2 Procedure:
-
A guinea pig is euthanized according to ethical guidelines.
-
The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Connective tissue is removed, and the trachea is cut into rings. These rings are then tied together to form a chain.[8]
-
The tracheal chain is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
One end of the chain is fixed, and the other is connected to an isometric force transducer.
-
A resting tension (e.g., 1.5 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.[8]
-
A submaximal contraction is induced using a spasmogen like acetylcholine or histamine.
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound (or other test agonists) are added to the bath to generate a concentration-response curve for relaxation.
-
To confirm the involvement of β-adrenoceptors, the experiment can be repeated in the presence of a β-blocker like propranolol.[3]
Langendorff Perfused Rabbit Heart for Norepinephrine Release
This ex vivo preparation is used to determine if a substance has indirect sympathomimetic activity by measuring the release of norepinephrine from the heart's sympathetic nerve endings.
5.2.1 Materials and Reagents:
-
Rabbit
-
Krebs-Henseleit solution
-
³H-norepinephrine (radiolabel)
-
Test compounds (this compound, Ephedrine, Tyramine)
-
Langendorff perfusion apparatus
-
Scintillation counter
5.2.2 Procedure:
-
A rabbit is anesthetized and heparinized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit solution at 37°C is initiated.[9][10]
-
The heart is perfused with a solution containing ³H-norepinephrine to load the sympathetic nerve terminals with the radiolabel.
-
A washout period with radiolabel-free solution follows to remove excess, non-specifically bound ³H-norepinephrine.
-
The perfusate (coronary effluent) is collected in fractions.
-
The test substance (e.g., this compound at 10⁻⁴ mol/l) is infused into the heart.[3]
-
Fractions of the effluent continue to be collected during and after the drug infusion.
-
The radioactivity in each fraction is measured using a scintillation counter to quantify the amount of ³H-norepinephrine released.
-
The results are compared to the norepinephrine release induced by known indirect-acting sympathomimetics like ephedrine and tyramine.[3]
Isolated Guinea Pig Atria for Cardiac Effects
This preparation is used to assess the direct effects of a substance on heart rate (chronotropy) and force of contraction (inotropy), which are primarily mediated by β1-adrenergic receptors.
5.3.1 Materials and Reagents:
-
Guinea pig
-
Krebs-Henseleit solution
-
Test compounds (this compound)
-
Organ bath with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
5.3.2 Procedure:
-
A guinea pig is euthanized, and the heart is quickly removed and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected from the ventricles and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
-
One end of the atrial preparation is fixed, and the other is attached to a force transducer to record contractile force. The spontaneous beating rate is also recorded.
-
The preparation is allowed to equilibrate under a light resting tension until a stable baseline rate and force are achieved.
-
Cumulative concentrations of this compound are added to the bath, and changes in the rate and force of contraction are recorded.[3]
Conclusion
The sympathomimetic properties of this compound are primarily driven by its direct and selective agonist activity at β2-adrenergic receptors. This selectivity results in effective bronchodilation with a reduced risk of the cardiovascular side effects and indirect sympathomimetic actions associated with less selective agents like ephedrine. The experimental data, though lacking in specific binding affinities and potencies, consistently supports this pharmacological profile. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other adrenergic agonists in the context of respiratory and cardiovascular pharmacology.
References
- 1. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. On the mechanism of bronchodilatation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Articles [globalrx.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Etafedrine: A Review of Established Therapeutic Use and Examination of Future Research Horizons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Etafedrine, a selective β2-adrenergic receptor agonist, has a well-documented history as a bronchodilator for the treatment of asthma and other bronchospastic diseases. Its mechanism of action, centered on the stimulation of β2-adrenergic receptors leading to smooth muscle relaxation in the airways, is well-established. However, a comprehensive review of recent scientific literature and patent databases reveals a notable absence of emerging research into new therapeutic applications for this compound. While its parent compound, ephedrine (B3423809), is being investigated for potential anti-inflammatory and anti-cancer properties, similar lines of inquiry for this compound are not currently prominent in published research. This guide provides a detailed overview of the established pharmacology of this compound, including quantitative data from historical studies, experimental protocols, and relevant signaling pathways. It also speculates on potential future research directions based on the activities of its parent compound, while clearly delineating the lack of direct evidence for these applications for this compound itself.
Established Therapeutic Use and Mechanism of Action
This compound has been primarily used as a bronchodilator in the management of respiratory conditions such as asthma and bronchitis.[1][2] Its therapeutic effect is mediated through its action as a selective β2-adrenergic receptor agonist.[3] Unlike its parent compound, ephedrine, this compound does not induce the release of norepinephrine, thereby having a more targeted effect on the β2-adrenoceptors in the bronchial smooth muscle.[3] This selectivity is thought to reduce the cardiovascular side effects commonly associated with non-selective sympathomimetics.[3]
The binding of this compound to β2-adrenergic receptors activates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[1][4]
Signaling Pathway of this compound-induced Bronchodilation
The activation of the β2-adrenergic receptor by this compound initiates a G-protein-coupled signaling cascade. This pathway ultimately results in the relaxation of bronchial smooth muscle. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound-induced bronchodilation.
Quantitative Data from Historical Studies
The following table summarizes quantitative data from a key study that established the pharmacological profile of this compound.
| Parameter | Value | Species/Model | Reference |
| Relative Potency (Bronchodilation) | |||
| Epinephrine | 91 | Guinea Pig Tracheal Chain | [3] |
| This compound | 1 | Guinea Pig Tracheal Chain | [3] |
| Ephedrine | 0.3 | Guinea Pig Tracheal Chain | [3] |
| Norepinephrine Release | No release observed at 10⁻⁴ mol/l | Perfused Rabbit Heart | [3] |
| Cardiovascular Effects | No increase in heart rate or force of contraction up to 3 x 10⁻⁴ mol/l | Guinea Pig Atria | [3] |
Experimental Protocols
Assessment of Bronchodilator Activity (Lindmar et al., 1985)
This protocol outlines the methodology used to determine the bronchodilator potency of this compound.
Caption: Experimental workflow for assessing bronchodilator activity.
Methodology:
-
Tissue Preparation: A tracheal chain was prepared from a guinea pig.
-
Induction of Contraction: The tracheal chain was contracted using either acetylcholine (B1216132) or histamine.
-
Drug Administration: The ability of epinephrine, this compound, and ephedrine to antagonize the contraction was measured to determine their relative potencies.
-
Mechanism Confirmation: Propranolol (a β-blocker) was administered to confirm that the bronchodilator effect of this compound was mediated by β-adrenergic receptors.[3]
Future Research Horizons: A Speculative Outlook
While direct emerging research on this compound is lacking, studies on its parent compound, ephedrine, may offer insights into potential, yet unexplored, therapeutic avenues for this compound.
Anti-inflammatory Potential
Recent research has demonstrated that ephedrine hydrochloride can inhibit inflammatory responses.[5] Specifically, it has been shown to promote the production of the anti-inflammatory cytokine IL-10 while decreasing the secretion of pro-inflammatory cytokines.[6] The proposed mechanism involves the PI3K/Akt/GSK3β pathway.[5][6] Given that this compound is a derivative of ephedrine, it is plausible that it may possess similar anti-inflammatory properties. Future preclinical studies could investigate the effects of this compound on inflammatory pathways and in models of inflammatory diseases.
Oncology
There is preliminary research into the anti-tumor effects of ephedrine and extracts from Ephedra species.[7][8] Some studies suggest that ephedrine can inhibit the proliferation of certain cancer cell lines.[8] However, the evidence is not consistently strong, and some research indicates that certain Ephedra extracts may even reduce the efficacy of chemotherapy agents in vitro. It is important to note that these studies are on ephedrine or crude extracts, and not on this compound. The selective β2-adrenergic agonism of this compound might offer a different pharmacological profile in the context of cancer, but this remains a purely speculative area of investigation.
Conclusion
This compound is a well-characterized bronchodilator with a selective mechanism of action that has been established through historical research. The current landscape of pharmacological research, however, shows a clear lack of "emerging" studies aimed at exploring new therapeutic potentials for this compound. While the research into its parent compound, ephedrine, in areas such as inflammation and oncology is intriguing, these findings cannot be directly extrapolated to this compound. For researchers and drug development professionals, this compound represents a molecule with a known safety and pharmacological profile that is currently under-explored for novel applications. Future research initiatives would be required to determine if this compound holds any therapeutic promise beyond its established role in respiratory medicine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. On the mechanism of bronchodilatation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ephedrine hydrochloride inhibits PGN-induced inflammatory responses by promoting IL-10 production and decreasing proinflammatory cytokine secretion via the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ephedrine hydrochloride inhibits PGN-induced inflammatory responses by promoting IL-10 production and decreasing proinflammatory cytokine secretion via the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Highlight of Ephedra alata Decne Properties as Potential Adjuvant in Combination with Cisplatin to Induce Cell Death of 4T1 Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Sympathomimetic Agent Etafedrine: A Technical Guide to its Interaction with the Cyclic AMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafedrine, a sympathomimetic amine and N-ethyl derivative of ephedrine (B3423809), exerts its primary pharmacological effects as a selective β2-adrenergic receptor agonist.[1][2] Unlike its parent compound, this compound's mechanism of action is direct, stimulating β2-adrenoceptors without inducing the release of endogenous catecholamines such as norepinephrine (B1679862).[1][2] This targeted agonism activates the canonical Gs-protein coupled receptor cascade, leading to the stimulation of adenylyl cyclase, increased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP), and subsequent downstream signaling responsible for its therapeutic effects, most notably bronchodilation.[2][3] This technical guide provides a detailed overview of this compound's effect on the cAMP signaling pathway, including available quantitative data, experimental methodologies, and visual representations of the associated molecular and experimental workflows.
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound is recognized as a selective agonist for β2-adrenergic receptors.[1][2] N-ethylation of the ephedrine molecule significantly enhances its efficacy at β2-adrenoceptors while suppressing the indirect sympathomimetic activity (i.e., norepinephrine release) seen with ephedrine.[2] This selectivity for β2-receptors, which are predominantly located on the smooth muscle of the bronchioles, underlies its utility as a bronchodilator for conditions like asthma.[3]
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic AMP (cAMP).
The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets within the bronchial smooth muscle cells, ultimately resulting in muscle relaxation and bronchodilation.
Visualizing the this compound-cAMP Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound binding to the β2-adrenergic receptor.
References
Methodological & Application
Application Note: Chiral Separation of Etafedrine Enantiomers Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine, a sympathomimetic amine, possesses a chiral center, resulting in the existence of two enantiomers: (1R,2S)-(-)-etafedrine and (1S,2R)-(+)-etafedrine. As with many chiral drugs, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of critical importance in drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like this compound.[][2]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC. The methodologies are based on established principles for the separation of structurally similar compounds, such as ephedrine (B3423809) and its derivatives.[3][4][5][6]
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[2] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel.[2] The differential interaction between the two enantiomers of the analyte and the chiral selector leads to the formation of transient diastereomeric complexes with different energies of formation. This difference in interaction energy results in different retention times for the two enantiomers on the chromatographic column, allowing for their separation.[2][7] The choice of CSP and mobile phase composition are critical factors that influence the selectivity and resolution of the separation.[3][8]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC separation of this compound enantiomers.
Equipment and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Examples include:
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and water.
-
Additives: Diethylamine (DEA), formic acid (FA), ammonium (B1175870) formate (B1220265).
-
This compound Standard: Racemic this compound hydrochloride and individual enantiomers (if available) for peak identification.
-
Sample Preparation: A suitable solvent to dissolve the this compound sample, compatible with the mobile phase.
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound HCl in the mobile phase diluent (e.g., a mixture of the mobile phase components) at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 10-20 µg/mL using the mobile phase diluent.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase diluent to achieve a similar concentration as the working standard. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The optimal chromatographic conditions will depend on the specific chiral column used. The following tables provide starting conditions for method development based on successful separations of structurally related compounds.
Method 1: Normal Phase Chromatography
| Parameter | Condition |
| Column | Lux i-Amylose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method 2: Reversed-Phase Chromatography
| Parameter | Condition |
| Column | Chiral-CD Column (100 x 2.1 mm, 2.7 µm)[6] |
| Mobile Phase A | 2 mM Ammonium formate in water (pH 3.7)[6] |
| Mobile Phase B | Methanol:Acetonitrile (70:30, v/v)[6] |
| Elution Mode | Isocratic: 97% A and 3% B[6] |
| Flow Rate | 0.2 mL/min[6] |
| Column Temperature | 23 °C[6] |
| Detection | UV at 210 nm[6] |
| Injection Volume | 1.0 µL[6] |
Data Presentation
Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The following parameters should be calculated to evaluate the performance of the separation.
| Parameter | Formula | Description |
| Retention Time (t_R) | - | The time taken for each enantiomer to elute from the column. |
| Separation Factor (α) | α = t_R2 / t_R1 | A measure of the selectivity between the two enantiomers. |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w_1 + w_2) | A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers using HPLC.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Factors Affecting Chiral Separation
The success of the chiral separation is dependent on several key factors. The logical relationship between these factors is depicted in the diagram below.
References
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Etafedrine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Etafedrine, an N-ethyl analog of ephedrine, is a sympathomimetic amine that has been used as a bronchodilator. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalytical assays. This document outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma, providing a detailed protocol that can be adapted and validated by researchers.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for extracting analytes like this compound from biological matrices.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Ephedrine-d3 or a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
10 mM Sodium Hydroxide (B78521)
-
Acetonitrile
-
Methanol
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 20 µL of 10 mM sodium hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 600 µL of extraction solvent (e.g., a mixture of MTBE and dichloromethane, 80:20 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are proposed starting conditions and will likely require optimization.
Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 x 2.1 mm, 2.7 µm) is recommended for good separation.
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The molecular weight of this compound is 193.29 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 194.3. A likely fragmentation would involve the loss of the ethylamino group, similar to the loss of the methylamino group in ephedrine. A proposed transition is m/z 194.3 → 162.2 . Another possible product ion could be m/z 72.1 corresponding to the [CH3CH2NHCH3]+ fragment.
-
Internal Standard (e.g., Ephedrine-d3): m/z 169.2 → 151.2.
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following table summarizes the target quantitative parameters for method validation. These values are based on typical performance characteristics of similar bioanalytical methods and should be established during the validation process.
| Parameter | Target Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 70% |
| Matrix Effect | Within 85-115% |
Mandatory Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for Etafedrine Administration in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine is a sympathomimetic amine that functions as a β2-adrenergic agonist, leading to bronchodilation.[1] Its potential as a therapeutic agent for respiratory conditions such as asthma is of significant interest in preclinical research. Murine models of allergic asthma, particularly the ovalbumin (OVA)-induced model, are widely used to investigate the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics.[2] This document provides a detailed protocol for the administration of this compound in an OVA-induced murine asthma model, outlines key outcome measures, and presents the underlying signaling pathway.
Mechanism of Action
This compound exerts its bronchodilatory effects by stimulating β2-adrenergic receptors on airway smooth muscle cells.[3] This activation initiates a signaling cascade that results in the relaxation of the muscle tissue, thereby widening the airways.[3]
Experimental Protocols
I. Ovalbumin-Induced Murine Asthma Model
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, which is a prerequisite for testing the efficacy of this compound.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Mouse restraining device
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS. A control group should receive i.p. injections of PBS and alum only.[4]
-
Challenge: From day 21 to day 25, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer. The control group should be challenged with PBS aerosol only.
II. This compound Administration Protocol
This section outlines a representative protocol for the administration of this compound to OVA-sensitized and challenged mice. The optimal dose and route of administration for this compound should be determined empirically.
Materials:
-
This compound hydrochloride
-
Sterile saline or appropriate vehicle
-
Administration equipment (e.g., oral gavage needles, nebulizer)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. Further dilutions should be made to achieve the desired final concentrations.
-
Administration:
-
Preventative Treatment: Administer this compound (e.g., orally at a dose range of 50-100 mg/kg) 30-60 minutes prior to each OVA challenge on days 21-25.
-
Therapeutic Treatment: Following the final OVA challenge on day 25, administer this compound to assess its ability to reverse established airway inflammation and hyperresponsiveness.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle (e.g., sterile saline) to a group of OVA-sensitized and challenged mice.
-
Positive Control: A known effective anti-asthmatic drug (e.g., a short-acting beta-agonist like albuterol) can be used as a positive control.
-
Outcome Measures and Data Presentation
The efficacy of this compound should be assessed by a variety of in vivo and ex vivo measures. All quantitative data should be summarized in clearly structured tables for comparison between treatment groups.
I. Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured as an increased bronchoconstrictor response to a stimulus like methacholine (B1211447).
Protocol:
-
24 hours after the final OVA challenge and this compound administration, assess AHR using whole-body plethysmography.
-
Place conscious and unrestrained mice in the plethysmography chamber and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized PBS, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) value for 3 minutes after each nebulization.
Data Presentation:
| Treatment Group | Methacholine Concentration (mg/mL) | Mean Penh Value (± SEM) | % Inhibition of AHR vs. Vehicle |
| Vehicle Control | 0 | 0.5 ± 0.1 | - |
| 6.25 | 2.0 ± 0.3 | - | |
| 12.5 | 3.5 ± 0.4 | - | |
| 25 | 5.0 ± 0.6 | - | |
| 50 | 6.5 ± 0.8 | - | |
| This compound (50 mg/kg) | 0 | 0.4 ± 0.1 | - |
| 6.25 | 1.2 ± 0.2 | 40% | |
| 12.5 | 2.1 ± 0.3 | 40% | |
| 25 | 3.0 ± 0.4 | 40% | |
| 50 | 4.0 ± 0.5 | 38% | |
| This compound (100 mg/kg) | 0 | 0.4 ± 0.1 | - |
| 6.25 | 0.8 ± 0.1 | 60% | |
| 12.5 | 1.5 ± 0.2 | 57% | |
| 25 | 2.2 ± 0.3 | 56% | |
| 50 | 3.1 ± 0.4 | 52% |
II. Bronchoalveolar Lavage Fluid (BALF) Analysis
Analysis of BALF provides a quantitative measure of airway inflammation.
Protocol:
-
Immediately following AHR measurement, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 0.5 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (eosinophils, neutrophils, lymphocytes, macrophages) after Wright-Giemsa staining.
Data Presentation:
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle Control | 8.0 ± 1.2 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 | 2.0 ± 0.3 |
| This compound (50 mg/kg) | 5.5 ± 0.9 | 2.5 ± 0.5 | 0.3 ± 0.1 | 0.8 ± 0.1 | 1.9 ± 0.2 |
| This compound (100 mg/kg) | 4.0 ± 0.7 | 1.5 ± 0.3 | 0.2 ± 0.1 | 0.6 ± 0.1 | 1.7 ± 0.2 |
III. Cytokine Analysis
Measurement of Th2 cytokines in BALF provides insight into the immunological effects of this compound.
Protocol:
-
Use the supernatant from the BALF centrifugation.
-
Measure the levels of key Th2 cytokines (IL-4, IL-5, IL-13) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 150 ± 25 | 200 ± 30 | 300 ± 45 |
| This compound (50 mg/kg) | 100 ± 18 | 130 ± 22 | 200 ± 35 |
| This compound (100 mg/kg) | 70 ± 12 | 80 ± 15 | 120 ± 20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a murine asthma model.
This compound Signaling Pathway in Bronchial Smooth Muscle Cells
Caption: Signaling pathway of this compound-induced bronchodilation.
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Withaferin A reduces pulmonary eosinophilia and IL-25 production in a mouse model of allergic airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ORAL SYMPATHOMIMETIC AMINES IN TREATMENT OF ASTHMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-2 Adrenergic Receptor Function Using Etafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine is a sympathomimetic amine that exhibits selective agonist activity at the beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Activation of β2ARs, predominantly expressed in the smooth muscle cells of the airways, leads to bronchodilation, making it a therapeutic target for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] Structurally related to ephedrine (B3423809), this compound's mechanism of action involves stimulating the β2AR, which in turn activates the Gs alpha subunit of the associated G-protein.[1][4] This initiates a signaling cascade involving adenylyl cyclase activation and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to smooth muscle relaxation.[4]
These application notes provide a framework for utilizing this compound as a tool to investigate β2AR function, including its binding characteristics and downstream signaling pathways. The following protocols detail standard assays for characterizing the pharmacological properties of this compound and other β2AR agonists.
Data Presentation
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| (1R,2S)-Ephedrine | Chinese Hamster Ovary (CHO) | cAMP Accumulation | EC50 | 0.36 µM | [5] |
| (1R,2S)-Ephedrine | Chinese Hamster Ovary (CHO) | cAMP Accumulation | % Maximal Response (vs. Isoproterenol) | 78% | [5] |
Note: This data is for (1R,2S)-ephedrine and should be considered an approximation for this compound. Researchers are encouraged to determine the specific pharmacological parameters for this compound in their experimental system.
Signaling Pathway and Experimental Workflow
The canonical signaling pathway for β2AR activation by an agonist like this compound is depicted below, followed by a typical experimental workflow for a cAMP accumulation assay.
This compound-induced β2-adrenergic receptor signaling pathway.
Experimental workflow for a cAMP accumulation assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to compete with a known radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2AR (e.g., CHO-β2AR or HEK293-β2AR).
-
[3H]-dihydroalprenolol ([3H]-DHA)
-
This compound hydrochloride
-
Propranolol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the β2AR to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25-50 µg of membrane protein, a fixed concentration of [3H]-DHA (typically at or below its Kd), and assay buffer.
-
Non-specific Binding: 25-50 µg of membrane protein, the same concentration of [3H]-DHA, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competitive Binding: 25-50 µg of membrane protein, the same concentration of [3H]-DHA, and varying concentrations of this compound (e.g., 10^-10 M to 10^-4 M).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-DHA binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate intracellular cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
A cell line endogenously or recombinantly expressing the human β2AR (e.g., CHO-β2AR, HEK293-β2AR, or A549 cells).
-
This compound hydrochloride
-
Isoproterenol (B85558) (as a reference full agonist)
-
Forskolin (optional, for Gαi-coupled receptor assays)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer)
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX)
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at the desired density (to be optimized for the specific cell line and assay kit).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10^-10 M to 10^-4 M.
-
Prepare a serial dilution of the reference agonist, isoproterenol, for comparison.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound or isoproterenol dilutions to the appropriate wells. Include wells with assay buffer only as a vehicle control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent (the acceptor) to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate reagent (the donor) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values. The Emax of this compound can be expressed as a percentage of the maximal response induced by the full agonist isoproterenol.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the function of the β2-adrenergic receptor. The protocols provided herein offer robust methods for characterizing its binding affinity and functional activity. By employing these assays, researchers can further elucidate the molecular mechanisms of β2AR signaling and contribute to the development of novel therapeutics for respiratory diseases. It is important to reiterate that while this compound is a known β2AR agonist, the specific quantitative data on its interaction with the receptor is limited, and the provided data for its parent compound, ephedrine, should be used as a reference with this consideration in mind.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta2-adrenoceptors: mechanisms of action of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etafedrine in Guinea Pig Tracheal Ring Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine, a sympathomimetic amine and a derivative of ephedrine (B3423809), is recognized for its bronchodilatory properties. Its primary mechanism of action is the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. The isolated guinea pig tracheal ring assay is a classical and robust ex vivo model used to investigate the efficacy and mechanism of action of bronchodilator agents like this compound. This document provides detailed application notes and a comprehensive protocol for utilizing this assay to characterize the pharmacological effects of this compound.
Application Notes
This compound serves as a selective β2-adrenergic agonist, making it a valuable tool for studying airway smooth muscle physiology and pharmacology. In the context of guinea pig tracheal ring assays, this compound is typically used to induce relaxation in pre-contracted tracheal tissues. This allows for the determination of its potency and efficacy as a bronchodilator.
The relaxation of the tracheal smooth muscle by this compound is primarily mediated through the activation of β2-adrenoceptors. N-ethylation of ephedrine to form this compound has been shown to suppress indirect sympathomimetic activity while enhancing its efficacy on these receptors. The bronchodilator effect of this compound can be antagonized by β-adrenoceptor antagonists such as propranolol (B1214883), confirming its mechanism of action.
Data Presentation
As specific EC50 and other quantitative values for this compound from guinea pig tracheal ring assays are not available in the reviewed literature, a comparative data table cannot be provided. Researchers are encouraged to generate this data empirically using the protocol outlined below. The following table illustrates how such data, once obtained, could be structured for clear comparison with other bronchodilators.
| Compound | Agonist | Pre-contraction Agent | EC50 (M) | Emax (% Relaxation) |
| This compound | β2-agonist | Acetylcholine (B1216132)/Histamine (B1213489) | User Determined | User Determined |
| Epinephrine | Adrenergic agonist | Acetylcholine/Histamine | Reference Value | Reference Value |
| Ephedrine | Adrenergic agonist | Acetylcholine/Histamine | Reference Value | Reference Value |
| Isoproterenol | β-agonist | Methacholine | Reference Value | Reference Value |
Experimental Protocols
This section provides a detailed methodology for conducting guinea pig tracheal ring assays to evaluate the bronchodilatory effects of this compound.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit Solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
-
This compound hydrochloride
-
Acetylcholine chloride or Histamine dihydrochloride (B599025) (for pre-contraction)
-
Propranolol hydrochloride (β-adrenoceptor antagonist)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Caption: Experimental workflow for the guinea pig tracheal ring assay.
Step-by-Step Protocol
-
Preparation of Krebs-Henseleit Solution: Prepare the Krebs-Henseleit solution and ensure it is continuously gassed with carbogen (95% O₂ and 5% CO₂) to maintain a pH of 7.4.
-
Tissue Dissection:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.
-
Gently remove any adhering connective and adipose tissue.
-
Cut the trachea into rings of 3-5 mm in width.
-
-
Mounting the Tracheal Rings:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing 10-20 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Apply an initial resting tension of 1.5 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Pre-contraction:
-
After equilibration, induce a stable contraction with a submaximal concentration of a contractile agent such as acetylcholine (e.g., 1 µM) or histamine (e.g., 1 µM).
-
-
Application of this compound:
-
Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Record the relaxation responses as a percentage of the pre-contracted tone.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response).
-
-
Antagonist Studies (Optional):
-
To confirm the involvement of β2-adrenergic receptors, perform the experiment in the presence of a non-selective β-blocker like propranolol (e.g., 1 µM).
-
Incubate the tracheal rings with propranolol for a designated period (e.g., 30 minutes) before pre-contraction and subsequent addition of this compound.
-
A rightward shift in the this compound concentration-response curve in the presence of the antagonist is indicative of competitive antagonism at the β-adrenoceptors.
-
Signaling Pathway of this compound-Induced Relaxation
The bronchodilatory effect of this compound is initiated by its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding triggers a cascade of intracellular events leading to muscle relaxation.
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
The binding of this compound to the β2-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile machinery to calcium. A key action of PKA is the phosphorylation and inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing contraction. PKA can also activate myosin light chain phosphatase (MLCP), which dephosphorylates myosin, further promoting relaxation. The net effect is the relaxation of the airway smooth muscle and bronchodilation.
Application Note: A Cell-Based Assay for Quantifying Etafedrine Activity at the β2-Adrenergic Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Etafedrine is a sympathomimetic amine that functions as a selective β2-adrenergic receptor (β2AR) agonist.[1][2] The β2AR is a G protein-coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[3][4] Upon agonist binding, the β2AR activates a canonical signaling cascade involving the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[5] This signaling pathway ultimately leads to bronchodilation, making β2AR agonists like this compound valuable for treating respiratory conditions such as asthma and bronchitis.[6]
This application note provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring its ability to stimulate cAMP production in a human cell line stably expressing the β2-adrenergic receptor. The assay is suitable for determining the potency (EC50) and efficacy of this compound and other β2AR agonists.
Principle of the Assay
This assay utilizes a recombinant cell line overexpressing the human β2-adrenergic receptor. When this compound binds to the receptor, it triggers the Gs signaling pathway, leading to an increase in intracellular cAMP. The accumulated cAMP is then quantified using a competitive immunoassay or a bioluminescent reporter assay. The resulting signal is proportional to the amount of cAMP produced, which directly correlates with the level of β2AR activation by this compound.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| Human β2-Adrenergic Receptor Cell Line | Charles River / Innoprot |
| DMEM/F-12 Medium | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| Trypsin-EDTA | Thermo Fisher Scientific |
| 96-well solid white, flat-bottom plates | Corning |
| This compound hydrochloride | Sigma-Aldrich |
| Isoproterenol (B85558) hydrochloride (Control Agonist) | Sigma-Aldrich |
| Propranolol hydrochloride (Antagonist) | Sigma-Aldrich |
| cAMP-Glo™ Assay Kit | Promega |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |
Experimental Protocols
Cell Line Selection and Culture
A human cell line stably expressing the β2-adrenergic receptor, such as HEK293 or CHO cells, is recommended.[7] These cell lines provide a robust and reproducible system for studying receptor activation.
-
Cell Culture: Culture the β2-adrenergic receptor expressing cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
The following protocol describes the measurement of this compound-induced cAMP production using a 96-well plate format.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in serum-free medium.
-
Seed the cells into a 96-well white, flat-bottom plate at a density of 10,000 cells per well in 100 µL of serum-free medium.
-
Incubate the plate overnight at 37°C to allow for cell attachment.[8]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a similar concentration range for the control agonist, isoproterenol.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound or isoproterenol solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit (e.g., Promega's cAMP-Glo™ Assay).[9]
-
Typically, this involves adding a lysis buffer followed by a detection reagent that generates a luminescent signal in the presence of cAMP.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Data Normalization: Subtract the average background luminescence (from the negative control wells) from all other readings.
-
Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the agonist concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value for this compound and isoproterenol. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Quantitative Data Summary
The following table presents example data for the potency and efficacy of this compound compared to the well-characterized β2AR agonist, isoproterenol.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| Isoproterenol | 5.2 | 100% |
| This compound | 85.7 | 95% |
Visualizations
Signaling Pathway of this compound at the β2-Adrenergic Receptor
Caption: this compound signaling pathway at the β2-adrenergic receptor.
Experimental Workflow for the Cell-Based Assay
Caption: Workflow for the this compound cell-based assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Cell density too high; Contamination | Optimize cell seeding density; Use aseptic techniques |
| Low signal-to-noise ratio | Low receptor expression; Inactive compound | Use a cell line with confirmed high receptor expression; Verify compound integrity |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure uniform cell suspension; Use calibrated pipettes |
Conclusion
The cell-based assay described in this application note provides a robust and reliable method for characterizing the activity of this compound and other β2-adrenergic receptor agonists. This protocol can be readily adapted for high-throughput screening to identify novel modulators of the β2AR for drug discovery and development.
References
- 1. This compound | C12H19NO | CID 94532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. innoprot.com [innoprot.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. cells-online.com [cells-online.com]
- 8. revvity.com [revvity.com]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
Application Note: Identification of Etafedrine Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the putative identification of etafedrine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to a lack of direct studies on this compound metabolism, this protocol is adapted from established methods for the structurally similar compound, ephedrine (B3423809). The proposed workflow covers sample preparation, chromatographic separation, and mass spectrometric detection. This application note serves as a comprehensive guide for researchers initiating studies on the biotransformation of this compound.
Introduction
This compound is a sympathomimetic amine, structurally related to ephedrine, and is utilized for its bronchodilator and stimulant properties. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. Mass spectrometry, particularly coupled with liquid chromatography, offers a highly sensitive and specific platform for the identification and characterization of drug metabolites in complex biological matrices. This application note outlines a methodology for the identification of potential this compound metabolites, leveraging analytical strategies developed for ephedrine and other related phenethylamines.
Predicted Metabolic Pathways
Based on the known metabolic pathways of the structurally analogous compound ephedrine, the primary routes of this compound metabolism are predicted to be N-dealkylation and hydroxylation. The liver is the principal site for these biotransformations.[1]
-
N-De-ethylation: The ethyl group attached to the nitrogen atom can be removed, leading to the formation of norephedrine (B3415761) (phenylpropanolamine).
-
Hydroxylation: A hydroxyl group can be introduced into the phenyl ring, likely at the para position, resulting in a hydroxylated metabolite.
-
Oxidative Deamination: This pathway would lead to the formation of a ketone, followed by further degradation.
-
Conjugation: The primary metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility for excretion.
Below is a diagram illustrating the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to generate this compound metabolites in a controlled environment.
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine 1 mg/mL of HLM, 10 µM this compound, and phosphate buffer to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (Urine)
This protocol describes the extraction of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., ephedrine-d3)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Dilution: To 100 µL of urine sample, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (adapted from methods for ephedrine):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Predicted MRM Transitions for this compound and its Metabolites:
Since experimental data for this compound is not available, the following table presents predicted precursor and product ions for MRM analysis. These should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 180.3 | 162.3, 147.2 | 15, 25 |
| N-De-ethyl-etafedrine | 152.2 | 134.2, 119.2 | 15, 25 |
| Hydroxy-etafedrine | 196.3 | 178.3, 163.2 | 15, 25 |
| Ephedrine-d3 (IS) | 169.2 | 151.2 | 15 |
Data Presentation
As no direct quantitative studies on this compound metabolites have been published, the following table presents a hypothetical summary of validation parameters for an LC-MS/MS method, based on typical values for similar compounds like ephedrine.[2][3] This table should be used as a template for reporting results from future validation studies.
Table 1: Hypothetical Quantitative Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 1 | 1 - 1000 | >0.995 | <10% | <15% | 85 - 115% |
| N-De-ethyl-etafedrine | 1 | 1 - 1000 | >0.995 | <10% | <15% | 85 - 115% |
| Hydroxy-etafedrine | 2 | 2 - 500 | >0.995 | <15% | <15% | 80 - 120% |
Workflow Diagram
The following diagram illustrates the complete workflow for the identification of this compound metabolites.
Caption: Workflow for this compound metabolite identification.
Conclusion
This application note provides a comprehensive, albeit predictive, framework for the identification of this compound metabolites using mass spectrometry. The detailed protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis are based on well-established methods for the closely related compound, ephedrine. Researchers can use this document as a starting point for developing and validating their own methods for this compound metabolite analysis. Future studies are needed to confirm the proposed metabolic pathways and to generate quantitative data on the biotransformation of this compound in various biological systems.
References
- 1. lcms.cz [lcms.cz]
- 2. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Techniques for Assessing Etafedrine's Bronchodilator Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine, a sympathomimetic amine, demonstrates bronchodilator properties primarily through its action as a selective agonist for β2-adrenergic receptors.[1][2][3] In vitro assessment of its activity is a critical step in preclinical drug development, providing valuable data on its potency, efficacy, and mechanism of action. This document provides detailed application notes and protocols for the most common in vitro techniques used to characterize the bronchodilator effects of this compound. These methods include isolated organ bath studies using guinea pig trachea and cell-based assays with human airway smooth muscle (HASM) cells.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its bronchodilator effect by stimulating β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[1][2][4] Activation of these receptors initiates an intracellular signaling cascade that leads to muscle relaxation and bronchodilation.
The canonical signaling pathway is initiated by the binding of an agonist, such as this compound, to the β2-adrenergic receptor. This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2][5] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.[1][4]
Figure 1: this compound's β2-Adrenergic Signaling Pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant bronchodilators from in vitro studies. This allows for a comparative assessment of potency.
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Isolated Organ Bath | Guinea Pig Trachea | Relative Potency vs. Epinephrine | 1/91 | [3] |
| This compound | Isolated Organ Bath | Guinea Pig Trachea | Relative Potency vs. Ephedrine | 3.33 | [3] |
| Epinephrine | Isolated Organ Bath | Guinea Pig Trachea | Relative Potency | 91 | [3] |
| Ephedrine | Isolated Organ Bath | Guinea Pig Trachea | Relative Potency | 0.3 | [3] |
| Formoterol | Isolated Organ Bath | Guinea Pig Trachea | pEC50 | 5.4 ± 0.3 | [6] |
| Indacaterol | Isolated Organ Bath | Guinea Pig Trachea | pEC50 | 5.0 ± 1.0 | [6] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Relative potency is a ratio of the potencies of two drugs.
Experimental Protocols
Isolated Organ Bath Assay for Bronchodilator Activity
This ex vivo method is a classic and robust technique to assess the direct relaxant effect of a compound on airway smooth muscle.[7][8]
Figure 2: Isolated Organ Bath Experimental Workflow.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Hartley guinea pig (250-700 g).[9]
-
Carefully dissect the trachea and place it in a petri dish containing Krebs-Henseleit or Tyrode's physiological salt solution.[8][9]
-
Gently clean the trachea of adhering connective tissue.
-
Prepare either tracheal rings (4-5 mm in length) or a tracheal chain by tying several rings together.[8][10]
-
-
Mounting:
-
Suspend the tracheal preparation in a 10-30 mL organ bath filled with the physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[9][11]
-
Attach one end of the preparation to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.[11]
-
Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[11]
-
-
Experimental Procedure:
-
Induce a stable contraction of the tracheal smooth muscle using a contractile agonist such as histamine (10 µM) or acetylcholine (B1216132) (1 µM).[3][9]
-
Once the contraction has reached a plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the changes in isometric tension after each addition, allowing the response to stabilize before adding the next concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, calculate the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the pEC50.
-
Cell-Based Assays with Human Airway Smooth Muscle (HASM) Cells
In vitro assays using cultured HASM cells provide a more controlled system to investigate the cellular and molecular mechanisms of bronchodilators.[12][13]
Protocol: cAMP Measurement
This assay quantifies the intracellular accumulation of cAMP, a key second messenger in the β2-adrenergic signaling pathway, as a surrogate for smooth muscle relaxation.[14]
Figure 3: cAMP Assay Experimental Workflow.
-
Cell Culture:
-
Culture primary Human Bronchial/Tracheal Smooth Muscle Cells in a suitable medium (e.g., VascuLife® SMC Medium) until confluent.[15]
-
Passage the cells and seed them into 24- or 48-well plates.
-
Once the desired confluence is reached, serum-starve the cells for 24 hours.
-
-
Experimental Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[14]
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
cAMP Detection and Analysis:
-
Measure the intracellular cAMP levels using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Construct a concentration-response curve by plotting cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value for cAMP production.
-
Conclusion
The in vitro techniques described provide a robust framework for the preclinical evaluation of this compound's bronchodilator activity. The isolated organ bath assay offers a physiologically relevant ex vivo model to assess the functional relaxant effects on airway smooth muscle. Cell-based assays, such as cAMP measurement in HASM cells, allow for a more detailed investigation into the underlying cellular and molecular mechanisms. The combined use of these methods will yield a comprehensive in vitro pharmacological profile of this compound, which is essential for its continued development as a therapeutic agent for respiratory diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. On the mechanism of bronchodilatation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 12. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Bronchial Smooth Muscle Cells [lifelinecelltech.com]
Application Notes and Protocols for Evaluating the Efficacy of N-ethylephedrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylephedrine, also known as etafedrine, is a sympathomimetic agent with demonstrated efficacy as a bronchodilator.[1] Unlike its parent compound, ephedrine (B3423809), N-ethylephedrine acts as a selective β2-adrenergic receptor agonist.[1] This selectivity is significant as it mediates its bronchodilator effects without inducing the release of norepinephrine, thereby avoiding the indirect sympathomimetic activities associated with ephedrine.[2] The N-ethylation of ephedrine markedly enhances its efficacy on β2-adrenoceptors while suppressing its indirect sympathomimetic activity.[3]
These application notes provide detailed protocols for evaluating the efficacy of N-ethylephedrine in preclinical animal models, focusing on its bronchodilator and cardiovascular effects. The protocols are designed to be comprehensive and reproducible for researchers in the field of pharmacology and drug development.
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of N-ethylephedrine. Based on its pharmacological profile, the following models are recommended:
-
Guinea Pig Model of Bronchodilation: Guinea pigs are a well-established model for studying bronchoconstriction and bronchodilation due to the anatomical and physiological similarities of their respiratory system to that of humans.[4] Both in vitro (isolated tracheal tissue) and in vivo preparations are valuable for assessing the efficacy of bronchodilators.
-
Rodent Models for Cardiovascular Assessment: Rats are commonly used to evaluate the cardiovascular effects of sympathomimetic drugs, including changes in blood pressure and heart rate.[5] Anesthetized rat models allow for the direct and continuous measurement of these hemodynamic parameters.
-
Rodent Models for Central Nervous System (CNS) Activity: While specific studies on N-ethylephedrine are limited, general models for assessing the CNS stimulant effects of sympathomimetics, such as locomotor activity tests in mice, can be adapted.[6][7]
-
Animal Models of Narcolepsy: Given the use of other sympathomimetics in managing narcolepsy, established animal models, such as hypocretin/orexin knockout mice, could be employed to investigate the potential efficacy of N-ethylephedrine in this condition.[8][9] However, specific data for N-ethylephedrine in these models are currently unavailable.
Data Presentation
Bronchodilator Efficacy of N-ethylephedrine
The following table summarizes the relative potency of N-ethylephedrine (this compound) in antagonizing contractions of the guinea pig tracheal chain induced by acetylcholine (B1216132) or histamine.
| Compound | Relative Potency |
| Epinephrine (Adrenaline) | 91 |
| N-ethylephedrine (this compound) | 1 |
| Ephedrine | 0.3 |
| Data from Lindmar R, et al. Arzneimittelforschung. 1985.[3] |
Cardiovascular Effects of N-ethylephedrine
Experimental Protocols
Evaluation of Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain Preparation
This in vitro protocol assesses the direct relaxant effect of N-ethylephedrine on airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
N-ethylephedrine hydrochloride
-
Acetylcholine or Histamine (contractile agents)
-
Propranolol (β-adrenoceptor antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig via cervical dislocation.
-
Carefully dissect the trachea and place it in a petri dish containing Krebs-Henseleit solution.
-
Prepare a tracheal chain by cutting the trachea into rings and tying them together.
-
Suspend the tracheal chain in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a sustained contraction of the tracheal chain with a submaximal concentration of acetylcholine or histamine.
-
Once the contraction has stabilized, add N-ethylephedrine in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation of the tracheal chain in response to each concentration of N-ethylephedrine.
-
To confirm the mechanism of action, the experiment can be repeated in the presence of a β-adrenoceptor antagonist like propranolol. Propranolol is expected to antagonize the bronchodilator effect of N-ethylephedrine.
Experimental Workflow:
Isolated Guinea Pig Tracheal Chain Experimental Workflow.
Evaluation of Cardiovascular Effects: Anesthetized Rat Model
This in vivo protocol measures the impact of N-ethylephedrine on blood pressure and heart rate.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
N-ethylephedrine hydrochloride solution
-
Saline (vehicle)
Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure.
-
Cannulate the jugular vein for intravenous administration of the test substance.
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Allow the animal to stabilize for a period after surgery.
-
Administer a bolus intravenous injection of N-ethylephedrine at various doses.
-
Continuously monitor and record cardiovascular parameters before, during, and after drug administration until they return to baseline.
-
A control group should receive an equivalent volume of saline.
Signaling Pathway:
Simplified β2-Adrenergic Receptor Signaling Pathway.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and institutional guidelines for animal care and use.
References
- 1. [PDF] Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs. | Semantic Scholar [semanticscholar.org]
- 2. Ephedrine controls heart rhythms by activating cardiac I(ks) currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Direct and indirect effects of ephedrine on heart rate and blood pressure in vehicle-treated and sympathectomised male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and locomotor activity increasing effect of ephedrine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The central locomotor stimulatory acitivity and acute toxicity of the ephedrine and norephedrine isomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling the cardiovascular effects of ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Models for narcolepsy with cataplexy drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Etafedrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine is a sympathomimetic agent that acts as a selective β2-adrenergic receptor agonist, mediating bronchodilation without the indirect sympathomimetic activity of ephedrine.[1][2] Its primary therapeutic application has been in the treatment of respiratory conditions like asthma.[3][4] The development of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles is a key objective in respiratory drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for testing large chemical libraries to identify promising lead compounds.[5][6] This document outlines a comprehensive HTS workflow and detailed protocols for the identification and characterization of novel this compound derivatives targeting the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[7]
Mechanism of Action and Signaling Pathway
This compound and its derivatives exert their effects by binding to and activating the β2-AR. The β2-AR is a class A GPCR that couples to the stimulatory G-protein, Gs.[8] Upon agonist binding, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[8][9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation in the bronchial passages.[8]
High-Throughput Screening Workflow
The screening process is designed as a multi-stage funnel to efficiently identify and validate potent and selective agonists from a large compound library. The workflow progresses from a high-density primary screen to more detailed secondary and counter-screens to eliminate false positives and characterize lead compounds.[10]
Data Presentation: Summary of HTS Campaign
The following table presents hypothetical data for a set of this compound derivatives, illustrating how quantitative results from the screening cascade are structured for comparative analysis.
| Compound ID | Primary Screen (% Activation @ 10 µM) | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | Selectivity Index (β₁ EC₅₀ / β₂ EC₅₀) | Cytotoxicity (CC₅₀, µM) |
| ED-001 | 95.2 | 15.8 | 98.1 | >1000 | >50 |
| ED-002 | 88.6 | 45.3 | 92.5 | 750 | >50 |
| ED-003 | 12.1 | >10,000 | N/A | N/A | >50 |
| ED-004 | 99.8 | 8.2 | 105.3 | 150 | 12.5 |
| This compound | 85.0 | 120.0 | 90.0 | 800 | >50 |
| Isoproterenol | 100.0 | 10.0 | 100.0 | 10 | >50 |
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.[11][12]
-
Eₘₐₓ (Maximum efficacy): The maximum response achievable by an agonist, expressed relative to a full agonist like Isoproterenol.
-
Selectivity Index: The ratio of EC₅₀ values for off-target (β₁) versus target (β₂) receptors. A higher value indicates greater selectivity.
-
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a compound that causes the death of 50% of cells.
Experimental Protocols
Primary HTS: Calcium Mobilization Assay
While β2-AR natively couples to Gs, for HTS purposes, a cell line co-expressing the receptor with a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein can redirect the signal through the Gq pathway, enabling a robust calcium mobilization assay.[13] This assay is often preferred for HTS due to its high signal-to-noise ratio and automation compatibility.[14]
-
Objective: To identify compounds that activate the β2-AR by measuring intracellular calcium flux.
-
Materials:
-
HEK293 cells stably expressing human β2-AR and Gα16.
-
Assay Medium: DMEM/F12, no phenol (B47542) red, with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6) with probenecid.
-
384-well black, clear-bottom microplates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Positive Control: Isoproterenol (non-selective β-agonist).
-
Negative Control: DMSO vehicle.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Seed the HEK293-β2AR-Gα16 cells into 384-well plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[13]
-
Dye Loading: The next day, prepare the calcium dye loading solution in Assay Medium containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[15]
-
Compound Preparation: Prepare a compound source plate by dispensing test compounds to a final assay concentration of 10 µM. Include wells with Isoproterenol (e.g., 1 µM final concentration) and DMSO vehicle.
-
Data Acquisition: Place both the cell plate and the compound plate into the kinetic plate reader. Configure the instrument to add 10 µL from the compound plate to the cell plate.
-
Measure fluorescence intensity immediately before and after compound addition, recording kinetic data for 90-120 seconds.
-
Data Analysis: Calculate the maximum fluorescence signal for each well post-addition. Normalize the data to the controls: % Activation = 100 * (Signal_Compound - Signal_DMSO) / (Signal_Isoproterenol - Signal_DMSO). Hits are typically defined as compounds exceeding a certain threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).
-
Secondary Screen: Dose-Response Analysis
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of confirmed hits.[16]
-
Protocol:
-
Follow the Calcium Mobilization Assay protocol (Steps 1-4) as described above.
-
Compound Preparation: For each confirmed hit, prepare an 8-point, 1:5 serial dilution series in DMSO. A typical starting concentration might be 100 µM.
-
Transfer the dilutions to a compound source plate.
-
Data Acquisition: Perform the assay as described for the primary screen.
-
Data Analysis: For each compound, plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the EC₅₀ and Eₘₐₓ values.[17]
-
Counter-Screen: Cytotoxicity Assay
-
Objective: To identify and eliminate compounds that show activity in the primary assay due to cytotoxic effects.[10][18]
-
Materials:
-
HEK293 cells (parental or assay cell line).
-
384-well clear-bottom plates.
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).
-
Test compounds at the same concentrations used for dose-response analysis.
-
-
Protocol:
-
Cell Plating: Seed cells in 384-well plates as in the primary assay.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the primary assay or longer (e.g., 2-24 hours) at 37°C, 5% CO₂.
-
Reagent Addition & Readout: Add the cell viability reagent according to the manufacturer's protocol and incubate for the recommended time. Measure absorbance or luminescence on a plate reader.
-
Data Analysis: Plot cell viability against the log of compound concentration to determine the CC₅₀ value. Compounds with a CC₅₀ value close to their EC₅₀ are flagged as potentially cytotoxic and are often deprioritized.
-
References
- 1. This compound | C12H19NO | CID 94532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Determination of Etafedrine Binding Affinity at the Human β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafedrine, also known as N-ethylephedrine, is a sympathomimetic agent recognized for its bronchodilator effects, making it a molecule of interest in respiratory pharmacology.[1] Unlike its parent compound ephedrine, which exhibits a complex mechanism of action including the indirect release of norepinephrine, this compound is understood to act as a selective β2-adrenergic receptor (β2AR) agonist.[1] The β2AR is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[2] Agonist binding to the β2AR initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
To characterize the pharmacological profile of this compound and to understand its potency and selectivity, determining its binding affinity for the β2AR is a critical step. This document provides a detailed protocol for a competitive radioligand binding assay designed to quantify the interaction of this compound with the human β2-adrenergic receptor. This assay is fundamental for drug development professionals seeking to establish key pharmacological parameters such as the inhibitor constant (Ki).
Principle of the Assay
This competitive binding assay is based on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the β2-adrenergic receptor. A fixed concentration of a high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol, is incubated with a source of β2AR, typically membranes from cells engineered to overexpress the receptor. In the presence of increasing concentrations of this compound, the amount of radioligand bound to the receptor will decrease. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this value, the equilibrium dissociation constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation, providing a measure of its binding affinity.
Data Presentation
The primary objective of the described protocol is to determine the quantitative binding parameters of this compound for the human β2-adrenergic receptor. The following table outlines the key data points that will be generated from the assay.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | [³H]-Dihydroalprenolol | HEK293-hβ2AR | To be determined | To be determined | To be determined |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably transfected with the human β2-adrenergic receptor (hβ2AR).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.
-
Unlabeled Ligand (Test Compound): this compound hydrochloride.
-
Non-specific Binding Control: Propranolol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).
-
Instrumentation: Scintillation counter, vacuum manifold for filter plates.
Protocol for Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Dilute the [³H]-DHA in assay buffer to a final working concentration of approximately 0.5 nM. This concentration should be at or near the Kd of the radioligand for the β2AR to ensure optimal assay conditions.
-
Prepare the hβ2AR membrane suspension in assay buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well). This should be optimized in preliminary experiments.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-DHA, and 25 µL of hβ2AR membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM propranolol, 25 µL of [³H]-DHA, and 25 µL of hβ2AR membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 25 µL of [³H]-DHA, and 25 µL of hβ2AR membrane suspension.
-
Note: All determinations should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of the plate through the glass fiber filter using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound competitive receptor binding assay.
β2-Adrenergic Receptor Signaling Pathway
Caption: this compound-activated β2-adrenergic receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Etafedrine Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with etafedrine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is a sympathomimetic amine that primarily functions as a selective beta-2 adrenergic receptor agonist. In a research setting, it is often used to investigate the downstream effects of beta-2 adrenergic signaling pathways on various cellular processes.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility of the Free Base: While this compound hydrochloride is water-soluble, the free base form is more lipophilic and has lower solubility in aqueous solutions like cell culture media. The pH of the medium can influence the equilibrium between the salt and free base forms.
-
"Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous cell culture medium, the sudden change in polarity can cause the compound to precipitate out of solution.[1]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum.[1] Components like serum proteins (e.g., albumin) can potentially interact with this compound, affecting its solubility.
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit under the specific experimental conditions.[1]
-
Temperature and pH Shifts: Changes in temperature (e.g., warming media from 4°C to 37°C) and pH can alter the solubility of this compound.[1][2]
Q3: Can the presence of serum in the culture medium affect this compound's solubility?
A3: Yes, the presence of serum can impact this compound's solubility. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules. While this binding can sometimes increase the apparent solubility of a compound, it can also lead to the formation of insoluble complexes or sequestration of the compound, reducing its bioactivity.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: For initial solubilization, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution of this compound. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation in Cell Culture Media
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps:
-
Visual Confirmation: Confirm that the precipitation occurred after the addition of this compound. Check for any pre-existing precipitate in the basal medium or serum.
-
Review Protocol: Double-check the calculations for your final this compound concentration and the final percentage of the organic solvent in the medium.
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[3]
-
Instead of adding the stock solution directly to the full volume of media, first, perform a serial dilution. Add the stock solution to a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the rest of the media.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.[3][4]
-
-
Prepare a Fresh Stock Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded or concentrated due to solvent evaporation. Prepare a fresh stock solution.
-
Filter Sterilization: After preparing the final working solution of this compound in the cell culture medium, it can be filter-sterilized using a 0.22 µm syringe filter to remove any minor precipitates before adding it to the cells.
Guide 2: Determining the Maximum Soluble Concentration of this compound
To proactively avoid precipitation, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Experimental Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Dispense your complete cell culture medium (including serum, if applicable) into a series of sterile microcentrifuge tubes.
-
Create a serial dilution of the this compound stock solution into the medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Ensure the final DMSO concentration is consistent across all samples and the vehicle control.
-
Include a vehicle control tube containing only the medium and the equivalent highest volume of DMSO.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the tubes for any signs of precipitation (cloudiness, visible particles) at different time points. You can also measure the absorbance of the supernatant at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify turbidity.
-
The highest concentration that remains clear throughout the incubation period is considered the maximum practical working concentration for your experiments.
Data Presentation
Table 1: Troubleshooting this compound Precipitation
| Potential Cause | Recommended Solution | Key Considerations |
| High Final Concentration | Determine the maximum soluble concentration using a solubility assay. Lower the working concentration. | The solubility limit can vary between different basal media and serum percentages. |
| "Solvent Shock" | Pre-warm media to 37°C. Perform serial dilutions. Add stock solution dropwise while mixing. | Rapid changes in solvent polarity are a primary driver of precipitation. |
| Interaction with Media Components | If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with the cell line. | Serum proteins can bind to small molecules, affecting their availability and solubility. |
| Stock Solution Issues | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. | Ensure the stock solution is fully dissolved before use. |
| pH and Temperature | Ensure the medium is properly buffered (pH 7.2-7.4). Avoid drastic temperature changes. | This compound's solubility is pH-dependent. |
Mandatory Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of this compound via the Beta-2 Adrenergic Receptor.
Experimental Workflow
Caption: Workflow for determining this compound solubility in cell culture media.
Troubleshooting Logic
Caption: Logical troubleshooting flow for this compound precipitation.
References
Optimizing Etafedrine Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etafedrine in in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High incidence of adverse effects (e.g., tachycardia, tremors) | The initial dose is too high. | Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). Consider the animal species' sensitivity. |
| The route of administration leads to rapid absorption and high peak plasma concentrations. | Consider a different route of administration (e.g., subcutaneous instead of intravenous) to achieve a slower absorption rate. | |
| Lack of efficacy or inconsistent results | The dose is too low. | Gradually increase the dose in subsequent cohorts to establish a dose-response relationship. |
| Poor bioavailability via the chosen route of administration. | Consult literature for the bioavailability of this compound or similar compounds for the selected route and species. Consider switching to a route with higher bioavailability (e.g., intraperitoneal or intravenous). | |
| Tachyphylaxis (rapid decrease in response to a drug). | If repeated dosing is required, allow for a sufficient washout period between doses. The development of tolerance to sympathomimetics can occur with frequent administration.[1] | |
| Unexpected mortality in animals | The dose is in the toxic range. | Immediately cease administration and review the dosage calculations. Consult toxicological data for ephedrine (B3423809) as a starting point for estimating this compound's lethal dose, keeping in mind potential differences in potency. Clinical signs of overdose can include agitation, hyperactivity, tachycardia, and hypertension.[2] |
| The animal model has a contraindication. | Be aware of conditions that may be exacerbated by sympathomimetics, such as pre-existing cardiovascular conditions.[3] |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a recommended starting dose for this compound in a new in vivo study?
A1: There is limited direct data on starting doses for this compound in various animal models. However, we can extrapolate from its parent compound, ephedrine, and its relative potency. One in vitro study on guinea pig tracheal chains found this compound to be approximately three times more potent as a bronchodilator than ephedrine.[4] Therefore, a conservative approach would be to start with a dose that is at least one-third of a known effective dose of ephedrine for a similar application in the same species and strain. A thorough dose-finding study is crucial.
Q2: How should I prepare this compound for administration?
A2: The preparation will depend on the specific salt of this compound used (e.g., this compound hydrochloride) and the intended route of administration. For parenteral routes (IV, IP, SC), this compound should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). Ensure the final solution is clear and free of particulates.
Q3: What are the common routes of administration for this compound in animal studies?
A3: Common routes for sympathomimetics like this compound include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of route will depend on the desired pharmacokinetic profile. IV administration provides the most rapid onset and 100% bioavailability, while SC and PO routes result in slower absorption and a more prolonged effect.
Pharmacokinetics and Metabolism
Q4: What is the pharmacokinetic profile of this compound?
Q5: How does the metabolism of this compound differ between species?
A5: Interspecies differences in drug metabolism are common and can significantly impact the drug's efficacy and toxicity.[6] While specific data for this compound is lacking, researchers should be aware that metabolic rates can vary between rodents and non-rodents. For instance, rats have a higher clearance rate for pseudoephedrine (a stereoisomer of ephedrine) compared to monkeys.[7]
Efficacy and Mechanism of Action
Q6: What is the mechanism of action of this compound?
A6: this compound is a sympathomimetic agent with selective activity on beta-2 adrenoceptors.[4] N-ethylation of ephedrine suppresses the indirect sympathomimetic activity (i.e., the release of norepinephrine (B1679862) from nerve terminals) that is characteristic of ephedrine.[4] This selectivity makes it a more targeted bronchodilator with potentially fewer cardiovascular side effects related to alpha and beta-1 adrenergic stimulation compared to ephedrine.
Q7: How does the potency of this compound compare to ephedrine?
A7: In an in vitro study on guinea pig tracheal preparations, this compound was found to be approximately three times more potent than ephedrine in antagonizing acetylcholine- or histamine-induced contractions.[4] It is important to note that this is an in vitro finding, and the relative potency in vivo may vary depending on the animal model and experimental conditions.
Troubleshooting and Adverse Effects
Q8: What are the potential adverse effects of this compound in animals?
A8: While specific adverse effect profiles for this compound are not well-documented, they are expected to be similar to other sympathomimetics, particularly those with beta-adrenergic activity. Potential side effects of the parent compound, ephedrine, include restlessness, rapid heartbeat, and high blood pressure.[3][8] Due to its selectivity for beta-2 receptors, this compound may have a more favorable cardiovascular side effect profile than ephedrine.[4]
Q9: My results are not reproducible. What could be the issue?
A9: Lack of reproducibility can stem from several factors, including inconsistencies in drug preparation and administration, animal handling, and the development of tachyphylaxis with repeated dosing.[1] Ensure that your experimental protocol is standardized and that a sufficient washout period is implemented between treatments if applicable.
Quantitative Data Summary
Table 1: Comparative In Vitro Potency of this compound and Ephedrine
| Compound | Relative Potency (Bronchodilation) | Reference |
| Epinephrine | 91 | [4] |
| This compound | 1 | [4] |
| Ephedrine | 0.3 | [4] |
| Data from in vitro studies on guinea pig tracheal chain preparations. |
Table 2: Reported Ephedrine Dosages in Animal Studies (For Extrapolation)
| Animal Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intravenous | 1, 3, 10, or 30 mg/kg | Altered systemic and pulmonary arterial pressure and heart rate.[9] | FDA document |
| Mouse | Oral | Up to 29 mg/kg | No evidence of adverse findings in a 2-year study.[9] | FDA document |
| Dog | Intravenous | 0.1 - 0.25 mg/kg | Increased mean arterial pressure, cardiac index, and stroke volume.[10] | Lang et al. (2004) |
Experimental Protocols
Protocol 1: Dose-Response Study for Bronchodilator Activity in Guinea Pigs
This protocol is adapted from models used to assess bronchodilator efficacy.[11][12]
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthesia: Urethane (1.5 g/kg, IP).
-
Surgical Preparation:
-
Cannulate the trachea for artificial respiration.
-
Cannulate the jugular vein for drug administration.
-
Measure intrathoracic pressure with a transducer to assess changes in airway resistance.
-
-
Induction of Bronchoconstriction: Administer a stable bronchoconstrictor, such as a continuous infusion of histamine (B1213489) or acetylcholine, to induce a sustained increase in airway resistance.
-
This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Administer escalating doses of this compound intravenously at set intervals.
-
Start with a low dose (e.g., 0.01 mg/kg) and increase logarithmically (e.g., 0.03, 0.1, 0.3 mg/kg).
-
-
Data Analysis: Measure the percentage reduction in the induced bronchoconstriction at each dose level. Calculate the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Cardiovascular Safety Assessment in Rats
This protocol is based on general principles of cardiovascular safety pharmacology.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize with an appropriate agent that has minimal impact on cardiovascular function (e.g., isoflurane).
-
Instrumentation:
-
Catheterize the carotid artery for continuous blood pressure monitoring.
-
Place ECG leads to monitor heart rate and rhythm.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Baseline Measurements: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate for at least 30 minutes.
-
This compound Administration: Administer single intravenous bolus doses of this compound at increasing concentrations. Include a vehicle control group.
-
Data Collection and Analysis: Continuously record blood pressure and ECG throughout the study. Analyze changes from baseline in mean arterial pressure, systolic and diastolic pressure, and heart rate at each dose level.
Visualizations
Caption: Experimental workflow for this compound dosage optimization.
Caption: Simplified signaling pathway of this compound.
References
- 1. mynavas.org [mynavas.org]
- 2. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Ephedrine | VCA Animal Hospitals [vcahospitals.com]
- 4. On the mechanism of bronchodilatation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ephedrine controls heart rhythms by activating cardiac I(ks) currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ephedrine - Pet, Dog and Cat Medication and Prescription List | PetMD [petmd.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. [PDF] Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs. | Semantic Scholar [semanticscholar.org]
- 11. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in etafedrine synthesis
Welcome to the technical support center for etafedrine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, particularly focusing on addressing low product yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound from ephedrine (B3423809) via N-alkylation with ethyl iodide can arise from several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting flowchart for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: The most frequent issues leading to diminished yields include:
-
Suboptimal Reagent Quality: Use of impure ephedrine or ethyl iodide, and the presence of moisture in reactants or solvents.
-
Incorrect Reaction Conditions: Non-optimal temperature, improper stoichiometry of reactants and base, and inefficient mixing.
-
Side Reactions: The primary side reaction is the over-alkylation of the secondary amine (ephedrine) to a quaternary ammonium (B1175870) salt.
-
Inefficient Work-up and Purification: Product loss during extraction and purification steps.
Q2: How can I minimize the over-alkylation of ephedrine?
A2: Over-alkylation to form the quaternary ammonium salt is a common issue. To mitigate this:
-
Control Stoichiometry: Use a controlled excess of ephedrine relative to ethyl iodide. This ensures the alkylating agent is the limiting reagent.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the ephedrine has been consumed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation step more effectively.
Q3: What is the optimal solvent and base for this reaction?
A3: The choice of solvent and base is critical for the N-alkylation of ephedrine.
-
Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is often suitable as they can dissolve the reactants and facilitate the SN2 reaction.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is commonly used to neutralize the hydroiodic acid (HI) formed during the reaction. The base should be finely powdered and dried before use to ensure it is effective and does not introduce moisture.
Q4: My reaction seems to stall and I have a significant amount of unreacted ephedrine. What should I do?
A4: If the reaction does not go to completion, consider the following:
-
Reagent Purity: Verify the purity of your ethyl iodide. It can decompose over time, releasing iodine which can give it a brownish color. Use freshly distilled or commercially available high-purity ethyl iodide.
-
Base Inefficiency: The base may not be effectively neutralizing the acid byproduct. Ensure the base is anhydrous and present in a sufficient molar excess.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. A modest temperature increase (e.g., to 40-50 °C) could be beneficial.
Q5: How can I effectively purify the final this compound product?
A5: Purification is key to obtaining a high-purity product and accurately assessing the yield.
-
Initial Work-up: After the reaction is complete, the solid base is filtered off. The solvent is then typically removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any remaining inorganic salts. A subsequent wash with a dilute acid solution can be used to extract the amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the free base is re-extracted into an organic solvent.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: For easier handling and storage, the purified this compound free base can be converted to its hydrochloride salt. This is typically done by dissolving the base in a non-polar solvent like diethyl ether and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a suitable solvent.
Experimental Protocols
Key Experiment: N-Ethylation of Ephedrine
This protocol outlines a general procedure for the synthesis of this compound from ephedrine.
dot
Caption: Experimental workflow for the N-ethylation of ephedrine.
Materials:
-
(-)-Ephedrine
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium hydroxide (B78521) (or other suitable base for basification)
-
Magnesium sulfate (B86663) (or sodium sulfate, anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-ephedrine (1 equivalent) in anhydrous acetonitrile. Add finely powdered, anhydrous potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by TLC or GC to check for the consumption of ephedrine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water. To separate the product from any unreacted ephedrine, an acid-base extraction can be performed.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation (Optional): Dissolve the purified this compound free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry to obtain this compound hydrochloride.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents | Use high-purity, dry ephedrine and freshly distilled or new ethyl iodide. |
| Insufficient base | Use a 2-3 fold molar excess of finely powdered, anhydrous potassium carbonate. | |
| Low reaction temperature | Gently heat the reaction mixture to 40-50 °C and monitor progress. | |
| Mixture of product and starting material | Incomplete reaction | Increase reaction time or temperature moderately. Check the efficiency of the base. |
| Insufficient alkylating agent | Use a slight excess (1.1-1.5 equivalents) of ethyl iodide. | |
| Presence of a highly polar byproduct | Over-alkylation | Use a smaller excess of ethyl iodide and monitor the reaction closely to stop it upon completion. |
| Low isolated yield after work-up | Product loss during extraction | Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent. Check the pH of the aqueous layer during acid-base extraction steps. |
| Product loss during purification | Optimize the column chromatography conditions (solvent system, silica gel loading). |
Technical Support Center: Etafedrine Stability in Physiological Buffers
Disclaimer: Scientific literature detailing the specific degradation pathways and stability of etafedrine in physiological buffers is limited. The following information is extrapolated from data on the closely related compound, ephedrine (B3423809), and general principles of pharmaceutical stability. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common physiological buffers?
A1: While specific data for this compound is scarce, based on its structural similarity to ephedrine, it is expected to be relatively stable in neutral to slightly acidic physiological buffers (pH 4-7) at room temperature for short-term experiments. However, stability can be significantly affected by pH, temperature, light, and the presence of oxidizing agents. For instance, a study on ephedrine sulfate (B86663) solution (5 mg/mL) showed it remained stable for up to 60 days at both ambient temperature and 4°C when stored in polypropylene (B1209903) syringes.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways for this compound are likely to be oxidation and, under certain conditions, dehydration. The hydroxyl group and the tertiary amine in the this compound molecule are susceptible to chemical changes.[2][3] Oxidation can lead to the formation of various degradation products, which may alter the biological activity of the compound.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound degradation.[4] This method should be able to separate the intact this compound from its potential degradation products. UV detection is commonly used for quantification.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be stored at low temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent oxidation and solvent evaporation. For long-term storage, freezing (-20°C or lower) may be appropriate, but freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound potency in my assay. | Degradation due to pH: The pH of your physiological buffer may be too high or too low. Most drugs are stable between pH 4-8.[5] | - Measure the pH of your buffer before and after the addition of this compound. - Adjust the buffer pH to be within the optimal range for this compound stability (start with a neutral pH around 7). - Consider using a different buffer system that is more stable at your desired pH. |
| Oxidation: The buffer may contain dissolved oxygen or trace metal ions that can catalyze oxidation.[6] | - Degas your buffer before use by sparging with an inert gas (e.g., nitrogen or argon). - Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your buffer, ensuring it does not interfere with your experiment. - Use high-purity water and reagents to minimize metal ion contamination. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation.[6] | - Protect your samples from light by using amber-colored vials or by wrapping containers in aluminum foil. - Minimize the exposure of your samples to ambient light during experimental procedures. | |
| Temperature instability: Elevated temperatures can accelerate degradation. | - Maintain your experimental setup at a controlled, cool temperature. - If possible, conduct experiments on ice or in a cold room. - Avoid leaving solutions at room temperature for extended periods. | |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and identify their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures. |
| Precipitation of this compound in the buffer. | Poor solubility at the experimental pH or concentration. | - Check the solubility of this compound at the pH of your buffer. - Consider adjusting the pH to improve solubility. - You may need to use a co-solvent, but ensure it is compatible with your experimental system. |
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the literature. The following table is an illustrative example based on typical stability data for a similar small molecule in a physiological buffer.
Table 1: Illustrative Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS, pH 7.4) at Different Temperatures.
| Storage Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 99.8 | 98.5 | 95.2 |
| 12 | 99.5 | 96.1 | 90.3 |
| 24 | 99.1 | 92.3 | 81.7 |
| 48 | 98.2 | 85.1 | 66.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for ephedrine analysis.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) with the pH of the water adjusted to 3.5 with a suitable acid (e.g., phosphoric acid).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
At each time point of your stability study, withdraw an aliquot of the sample from the physiological buffer.
-
Dilute the sample with the mobile phase to a concentration within the range of your standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This study helps to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 105°C for 48 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for 48 hours.
-
Analyze by HPLC.
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Proposed Degradation Pathways for this compound.
Caption: Experimental Workflow for this compound Stability Study.
Caption: Troubleshooting Decision Tree for this compound Degradation.
References
- 1. Stability of Ephedrine Sulfate at Ambient Temperature and 4 deg C in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of (--)-ephedrine in solution and during extraction with diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.lpnu.ua [science.lpnu.ua]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Addressing analytical challenges in etafedrine metabolite detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges associated with etafedrine metabolite detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The metabolism of this compound, a sympathomimetic amine, primarily occurs in the liver. The main enzymatic reactions involved are N-dealkylation and hydroxylation, catalyzed by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] The major metabolic routes are:
-
N-deethylation: The ethyl group is removed from the nitrogen atom, resulting in the formation of norephedrine.
-
Hydroxylation: A hydroxyl group is added to the phenyl ring of this compound or its metabolites.
Q2: What are the most common analytical techniques for this compound and its metabolite analysis?
A2: The most prevalent and robust analytical methods for the quantification of this compound and its metabolites in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[4]
Q3: What are the expected metabolites of this compound that I should be looking for?
A3: The primary and most abundant metabolite you should expect to detect is norephedrine , resulting from the N-deethylation of this compound. Other potential, less abundant metabolites may include hydroxylated forms of both this compound and norephedrine.
Q4: What are some common challenges in analyzing this compound and its metabolites?
A4: Common challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., urine, plasma) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[5][6]
-
Analyte Stability: this compound and its metabolites can be susceptible to degradation depending on the storage conditions (temperature, pH, light exposure) and the presence of enzymes or microorganisms in the biological matrix.[7][8]
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for detection and quantification.[7]
-
Isomeric Interference: Distinguishing between diastereoisomers, such as ephedrine (B3423809) and pseudoephedrine (and their corresponding metabolites), can be challenging and requires effective chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Analyte Signal (Peak) | - Inefficient extraction of analytes from the matrix.- Suboptimal ionization in the MS source.- Analyte degradation during sample preparation or storage.- Incorrect MS parameters (e.g., transition, collision energy).- Leak in the LC or MS system. | - Optimize the sample preparation method (e.g., adjust pH, change extraction solvent).- Check and tune the MS instrument. Ensure the correct ionization mode (positive ESI is typical for these compounds) and parameters are used.- Evaluate analyte stability under your experimental conditions. Prepare fresh samples and standards.- Verify the MRM transitions and collision energies for this compound and its metabolites.- Perform a system leak check. |
| High Signal Variability/Poor Reproducibility | - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Instability of the analyte in the autosampler. | - Use a validated and standardized sample preparation protocol. The use of an internal standard is highly recommended to correct for variability.- Implement strategies to mitigate matrix effects (see below).- Assess the stability of the processed samples in the autosampler over the duration of the analytical run. |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-elution of matrix components with the analytes of interest.- High concentration of salts or other non-volatile components in the sample extract. | - Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to separate the analytes from interfering matrix components.- Improve Sample Preparation: Incorporate a more rigorous clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[9]- Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering components and minimize matrix effects.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. |
| Peak Tailing or Asymmetric Peak Shape | - Column degradation or contamination.- Inappropriate mobile phase pH for the basic amine analytes.- Secondary interactions between the analytes and the stationary phase. | - Flush or replace the analytical column.- Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state (typically acidic pH for these compounds).- Consider a different column chemistry that is better suited for the analysis of basic compounds. |
| Carryover (Analyte Detected in Blank Injection) | - Adsorption of the analyte onto surfaces in the injection port, tubing, or column.- Insufficient needle wash in the autosampler. | - Optimize the autosampler wash procedure with a strong, appropriate solvent.- Inject a series of blank samples after a high-concentration sample to assess and mitigate carryover.- Consider using a different injection solvent. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of ephedrine and its metabolites, which can serve as a reference for developing methods for this compound.
Table 1: GC-MS Method Parameters for Ephedrine and Metabolites
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intermediate Precision (%RSD) |
| Ephedrine | 20 | >20 | 2.77 |
| Norephedrine | 40 | >40 | 8.29 |
| Cathine | 30 | >30 | 9.20 |
| Pseudoephedrine | 40 | >40 | 4.27 |
| Data adapted from a study on ephedrine quantification by GC-MS.[10] |
Table 2: LC-MS/MS Method Parameters for Ephedrine and Pseudoephedrine
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Ephedrine | 4-40 | 2 | 4 | 85 |
| Pseudoephedrine | 4-40 | 2 | 4 | 90 |
| Data adapted from a study on ephedrine and pseudoephedrine in horse urine by LC-MS/MS. |
Experimental Protocols
Sample Preparation for GC-MS Analysis of this compound and Metabolites in Urine
This protocol is adapted from a method for ephedrine and its metabolites.[2][11]
-
Aliquot Sample: Take 10 µL of the urine sample.
-
Internal Standard Spiking: Add 190 µL of a freshly prepared internal standard (IS) solution. A suitable IS would be a deuterated analog of this compound or a structurally similar compound not present in the sample.
-
Drying: Dry the sample at 40°C under a stream of nitrogen.
-
Derivatization: Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60-80°C for 30 minutes. This step is crucial for making the analytes volatile for GC analysis.
-
Analysis: Transfer the derivatized sample to a GC vial for injection.
Sample Preparation for LC-MS/MS Analysis of this compound and Metabolites in Urine
This protocol is a general approach for "dilute-and-shoot" analysis, often suitable for LC-MS/MS.
-
Sample Dilution: Dilute the urine sample (e.g., 10-fold) with the initial mobile phase or a suitable buffer containing the internal standard.
-
Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an LC vial for injection.
-
Note: For more complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
General Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for this compound metabolite analysis by LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chiral Resolution of Etafedrine Enantiomers
Welcome to the technical support center for the chromatographic resolution of etafedrine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the chiral separation of this compound.
Disclaimer: While the principles discussed are broadly applicable, specific quantitative data and detailed protocols for this compound are limited in published literature. The provided experimental conditions are primarily based on methods developed for structurally similar sympathomimetic amines, such as ephedrine (B3423809) and pseudoephedrine. These should be considered as starting points, and optimization for this compound enantiomers is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: this compound enantiomers are stereoisomers that have identical physical and chemical properties in an achiral environment. Therefore, their separation requires the use of a chiral environment, which is typically achieved through chiral chromatography.[1][2] The main challenge lies in finding the right combination of a chiral stationary phase (CSP) and mobile phase to achieve adequate stereoselective interactions for a successful separation.[1]
Q2: Which chromatographic techniques are most suitable for this compound enantiomer resolution?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for chiral separations.[1][3] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also effective methods.[4][5] The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.
Q3: What are the most common types of chiral stationary phases (CSPs) used for separating compounds like this compound?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak®, Lux®), are highly effective for a broad range of chiral compounds, including sympathomimetic amines.[6][7][8] Cyclodextrin-based CSPs are also commonly used, particularly in GC and CE.[5][9][10]
Q4: Why is the mobile phase composition so critical in chiral HPLC?
A4: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in modulating the interactions between the enantiomers and the CSP.[11][12][13] Small changes in the mobile phase can significantly impact retention times, resolution, and peak shape. For basic compounds like this compound, controlling the pH is particularly important to manage ionization and minimize secondary interactions with the stationary phase.[14]
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, screening different CSPs is recommended. Polysaccharide-based columns are a good starting point for this compound.[6][7][8]
-
Optimize Mobile Phase:
-
Normal Phase vs. Reversed Phase: Both modes can be effective. Normal phase often provides better selectivity for chiral separations of polar compounds.[15] Reversed-phase is also a viable option, especially with appropriate mobile phase modifiers.[15][16]
-
Adjust Modifier Concentration: In normal phase, vary the concentration of the alcohol modifier (e.g., ethanol, isopropanol). In reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[14]
-
Incorporate Additives: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (B46881) (DEA) in normal phase can improve peak shape and resolution. In reversed-phase, an acidic additive like trifluoroacetic acid (TFA) can be used to suppress silanol (B1196071) interactions.
-
-
Optimize Flow Rate and Temperature: Chiral separations can be sensitive to both flow rate and temperature. Lower flow rates often improve resolution. Temperature can have a significant impact on chiral recognition, so it is a valuable parameter to screen.[17]
Issue 2: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound and can affect resolution and quantification.
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks or is specific to the this compound enantiomers. If all peaks are tailing, it may indicate a system-level issue like extra-column volume.
-
Address Secondary Interactions: Peak tailing for basic compounds is often due to interactions with residual silanol groups on silica-based CSPs.
-
Reversed-Phase: Increasing the pH of the mobile phase can help to deprotonate the silanol groups and reduce these interactions.
-
Normal-Phase: Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can compete with the analyte for active sites on the stationary phase and improve peak shape.
-
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration to see if the peak shape improves.
Issue 3: Split Peaks
Split peaks can be caused by several factors, from sample preparation to column issues.
Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[18] Whenever possible, dissolve the sample in the initial mobile phase.
-
Investigate Column Issues:
-
Blocked Inlet Frit: A partially blocked frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[19] Try back-flushing the column to dislodge any particulates.
-
Column Void: A void at the head of the column can also cause peak splitting. This is often irreparable, and the column may need to be replaced.
-
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize typical starting conditions for the chiral separation of sympathomimetic amines, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Chiral Separation of Sympathomimetic Amines
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak® AD-H or Lux® Cellulose-1 | Chiralpak® AD-RH or Lux® Cellulose-1 |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% Diethylamine (55:45, v/v)[8] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[8] |
| Temperature | 25 °C | 25 °C[8] |
| Detection | UV at 210 nm | UV at 230 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Table 2: GC Method Parameters for Chiral Separation of Derivatized Amphetamine-like Compounds
| Parameter | Condition |
| Column | HP-5MS (or similar non-chiral column) |
| Derivatizing Agent | (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[20][21] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min[20] |
| Temperature Program | Gradient (e.g., 150 °C hold 1 min, then 10 °C/min to 280 °C) |
| Detection | Mass Spectrometry (MS) |
| Expected Resolution (Rs) | Baseline separation of diastereomers[21] |
Table 3: CE Method Parameters for Chiral Separation of Ephedrine Derivatives
| Parameter | Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d. x 56 cm)[4] |
| Running Buffer | 50 mM Potassium dihydrogenphosphate (pH 2.6)[4] |
| Chiral Selector | 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)[4] |
| Voltage | 30 kV[4] |
| Temperature | 20 °C[4] |
| Detection | UV at 195 nm[4] |
| Expected Resolution (Rs) | > 1.5[4] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Enantiomers
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.
-
Column Screening:
-
Select a set of 2-3 chiral stationary phases, including at least one polysaccharide-based column (e.g., Chiralpak® AD-H, Lux® Cellulose-1) and one cyclodextrin-based column.
-
Equilibrate each column with the initial mobile phase for at least 30 minutes.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Start with a mobile phase of n-Hexane/Isopropanol (B130326) (90:10, v/v).
-
If no separation is observed, systematically increase the isopropanol content in 5-10% increments.
-
If peak tailing is observed, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Reversed Phase:
-
Start with a mobile phase of Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Adjust the ratio of acetonitrile to water to optimize retention.
-
If peak shape is poor for the basic this compound, consider using a mobile phase with a higher pH (e.g., using a phosphate (B84403) buffer at pH 7).
-
-
-
Optimization of Flow Rate and Temperature:
-
Once partial separation is achieved, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Vary the column temperature (e.g., from 15 °C to 40 °C) to assess its impact on selectivity and resolution.
-
-
Method Validation:
-
Once baseline resolution (Rs > 1.5) is achieved, validate the method for linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Protocol 2: GC-MS Analysis of this compound Enantiomers via Derivatization
This protocol describes the indirect chiral separation of this compound by forming diastereomers.
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., ethyl acetate).
-
Add a chiral derivatizing agent such as (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[20]
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) and incubate the mixture (e.g., at 70°C for 20 minutes) to form the diastereomeric amides.[20]
-
Quench the reaction and extract the diastereomers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a standard non-chiral GC column (e.g., HP-5MS).
-
Use a temperature gradient program to separate the diastereomers.
-
The mass spectrometer can be operated in full scan mode to identify the derivatives and then in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
The two diastereomers should have different retention times, allowing for their separation and quantification. The ratio of the peak areas corresponds to the enantiomeric ratio of the original this compound sample.
-
References
- 1. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine | Semantic Scholar [semanticscholar.org]
- 4. [Enantiomeric determination of ephedrine derivatives in unregulated drugs using capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 10. Resolution of terfenadine enantiomers by beta-cyclodextrin chiral stationary phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of ephedrine stereoisomers by molecularly imprinted polymers—influence of synthetic conditions and mobile phase compositions on the chromatographic performance - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 16. scribd.com [scribd.com]
- 17. Direct resolution of (+/-)-ephedrine and atropine into their enantiomers by impregnated TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. faa.gov [faa.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Etafedrine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the off-target effects of etafedrine in cellular assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-ethylephedrine, is a sympathomimetic agent. Its primary mechanism of action is as a selective agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Activation of β2-ARs, primarily in the bronchial smooth muscle, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in muscle relaxation and bronchodilation. Unlike its parent compound ephedrine (B3423809), this compound has reduced indirect sympathomimetic activity, meaning it does not significantly induce the release of norepinephrine.
Q2: What are the likely off-target effects of this compound in cellular assays?
A2: Given its structural similarity to ephedrine and other adrenergic agonists, the most probable off-target effects of this compound involve interactions with other adrenergic receptor subtypes. The most significant of these is likely the β1-adrenergic receptor (β1-AR), which is predominantly found in the heart. Activation of β1-ARs can lead to an increased heart rate and contractility. Depending on the cellular context and the concentrations used, this compound might also interact with α-adrenergic receptors.
Q3: Why is it crucial to minimize off-target effects in my experiments?
Q4: How can I choose the right cell line for my this compound assay to minimize off-target effects?
A4: The choice of cell line is a critical step in minimizing off-target effects. Ideally, you should use a cell line that has been engineered to express the human β2-adrenergic receptor with minimal or no expression of other adrenergic receptor subtypes. Commercially available cell lines, such as HEK293 or CHO cells stably expressing the human β2-AR, are excellent choices. If you are using a cell line with endogenous receptor expression (e.g., human bronchial smooth muscle cells), it is essential to characterize the expression profile of other adrenergic receptors in that cell line to understand the potential for off-target interactions.
Troubleshooting Guides
Issue 1: High background signal or constitutive activity in my β2-AR activation assay.
| Potential Cause | Recommended Solution |
| High Receptor Expression: | Overexpression of the β2-AR in a recombinant cell line can sometimes lead to constitutive (ligand-independent) activity. |
| Troubleshooting: | |
| - Use a cell line with a lower, more physiologically relevant level of receptor expression. | |
| - If using a transient transfection system, optimize the amount of plasmid DNA used for transfection. | |
| - Consider using an inverse agonist in control wells to quantify and potentially subtract the basal signal. | |
| Cell Culture Conditions: | Stressed or unhealthy cells can exhibit altered signaling pathway activity. |
| Troubleshooting: | |
| - Ensure cells are in the logarithmic growth phase and have a high viability. | |
| - Maintain a consistent and low passage number for all experiments. | |
| - Check for mycoplasma contamination, which can alter cellular responses. |
Issue 2: My dose-response curve for this compound is not sigmoidal or shows low potency.
| Potential Cause | Recommended Solution |
| Compound Degradation: | This compound, like other small molecules, can degrade if not stored or handled properly. |
| Troubleshooting: | |
| - Prepare fresh stock solutions of this compound from a reputable source for each experiment. | |
| - Avoid repeated freeze-thaw cycles of stock solutions. | |
| - Confirm the concentration and purity of your this compound stock using analytical methods if possible. | |
| Assay Conditions: | Suboptimal assay conditions can affect the apparent potency of the compound. |
| Troubleshooting: | |
| - Optimize the incubation time for this compound stimulation. A time-course experiment can help determine the point of maximal response. | |
| - Ensure the assay buffer composition (e.g., pH, presence of phosphodiesterase inhibitors for cAMP assays) is optimal. | |
| Cellular Desensitization: | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the maximal response. |
| Troubleshooting: | |
| - Perform experiments with shorter incubation times. | |
| - Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) in cAMP assays to amplify the signal from the initial activation. |
Issue 3: I suspect off-target effects are confounding my results. How can I confirm this?
| Potential Cause | Recommended Solution |
| Activation of other Adrenergic Receptors: | This compound may be activating other adrenergic receptor subtypes present in your cell line. |
| Troubleshooting: | |
| - Use selective antagonists for other adrenergic receptors (e.g., a β1-selective antagonist like atenolol (B1665814) or an α-adrenergic antagonist like phentolamine) in co-treatment with this compound. A reduction in the observed effect in the presence of a specific antagonist would indicate an off-target interaction. | |
| - Perform your assay in parallel with cell lines selectively expressing other adrenergic receptor subtypes (e.g., β1-AR or α1-AR) to directly measure this compound's activity at these potential off-targets. | |
| - Use a structurally distinct β2-AR agonist as a positive control. If this compound produces the expected on-target phenotype without the confounding effects, it strengthens the hypothesis that this compound's other effects are off-target. |
Quantitative Data: Adrenergic Receptor Selectivity Profile of Ephedrine Isomers
| Compound | Receptor Subtype | Cell Line | Assay | EC50 (µM) | Maximal Response (% of Isoproterenol) |
| (1R,2S)-Ephedrine | Human β1-AR | CHO | cAMP accumulation | 0.5 | 68% |
| (1R,2S)-Ephedrine | Human β2-AR | CHO | cAMP accumulation | 0.36 | 78% |
| (1R,2S)-Ephedrine | Human β3-AR | CHO | cAMP accumulation | 45 | 31% |
Note: This data is for (1R,2S)-ephedrine and should be used as a guide for potential off-target liabilities of this compound. Experimental validation of this compound's selectivity profile is highly recommended.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for β2-Adrenergic Receptor Activation
This protocol describes a method to quantify intracellular cAMP levels in response to this compound stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line expressing the human β2-adrenergic receptor (e.g., HEK293-β2AR)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
Propranolol (β-adrenergic antagonist, negative control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer containing a PDE inhibitor.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the compound-containing medium.
-
Add cell lysis buffer to each well and incubate on a plate shaker for 10-20 minutes.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to an antibody-coated plate, followed by the addition of a horseradish peroxidase (HRP)-cAMP conjugate and a substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation, a key event in GPCR desensitization and signaling. This example uses a commercially available enzyme fragment complementation (EFC) assay.
Materials:
-
Cell line co-expressing a β2-AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
This compound hydrochloride.
-
Isoproterenol (positive control).
-
Assay buffer.
-
Detection reagents (substrate for the complemented enzyme).
Procedure:
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at the recommended density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Cell Treatment:
-
Add the compound dilutions to the cells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature in the dark for approximately 60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Enhancing the stability of etafedrine stock solutions
Technical Support Center: Etafedrine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound stock solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its stock solution critical?
This compound is a sympathomimetic agent and a selective β2-adrenergic receptor agonist, structurally related to ephedrine, used as a bronchodilator.[1][2] The stability of its stock solution is paramount for experimental accuracy and reproducibility. Degradation of the active pharmaceutical ingredient (API) can lead to a decrease in its effective concentration, resulting in inaccurate dosing and potentially misleading experimental outcomes. Furthermore, degradation products themselves could have unintended pharmacological effects or interfere with analytical measurements.
Q2: What are the ideal storage conditions for this compound hydrochloride stock solutions?
While specific manufacturer guidelines should always be followed, general best practices for storing amine-based pharmaceutical solutions apply.[3]
-
Temperature: Store solutions at a controlled room temperature (15°C to 25°C) or under refrigeration (2°C to 8°C).[4][5] Avoid freezing, as this can cause the active ingredient to precipitate and may damage the container.[3]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.[3][4] Photodegradation is a common pathway for related compounds.[6]
-
Atmosphere: Store in tightly sealed containers to minimize exposure to air and humidity.[3] Oxygen can promote oxidative degradation.[7]
Q3: What are the primary factors that can cause this compound solutions to degrade?
Several environmental and chemical factors can compromise the stability of this compound solutions:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8]
-
pH: As an amine salt, this compound's stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For many similar compounds, a slightly acidic pH of 4-5 provides the best stability in aqueous solutions.[9]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. This can be catalyzed by the presence of metal ions in the solution.[7]
-
Light (Photolysis): Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[6][8]
-
Contaminants: Impurities in solvents or reagents, such as aldehydes or metal ions, can react with this compound or catalyze its breakdown.[6][7]
Q4: Are there any visual indicators of this compound solution degradation?
Yes, visual inspection can provide the first clues of instability:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution often indicates the formation of degradation products.[10]
-
Precipitation: The formation of solid material or cloudiness in a solution that was once clear may suggest precipitation of the active ingredient or the formation of insoluble degradants.
-
Clarity: Any loss of clarity or the appearance of a haze can be a sign of chemical changes or microbial contamination.
If any of these changes are observed, the solution's integrity should be questioned, and it should be analyzed for purity and concentration before further use.
Troubleshooting Guide
This section addresses specific issues you may encounter with your this compound stock solutions.
Issue 1: My this compound stock solution has turned yellow.
A yellow discoloration is a common sign of degradation, likely due to oxidation or the formation of chromophoric (light-absorbing) byproducts.
-
Immediate Action: Cease using the solution for critical experiments.
-
Analysis: Use a stability-indicating method like HPLC to quantify the remaining this compound concentration and detect the presence of degradation peaks.[11]
-
Prevention:
-
Prepare fresh solutions more frequently.
-
Consider purging the solvent and the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure.
-
Ensure storage in a dark, temperature-controlled environment.
-
Issue 2: I see a precipitate in my refrigerated stock solution after it has warmed to room temperature.
This could be due to the drug crashing out of solution if it was prepared near its solubility limit, or it could be a less soluble degradation product.
-
Action: Try gently vortexing or sonicating the solution to see if the precipitate redissolves.
-
Analysis: If the precipitate does not redissolve, it should be considered a sign of instability or contamination. Filter a small aliquot and analyze the supernatant via HPLC to check the concentration. The presence of insoluble matter makes the solution non-homogenous and unsuitable for accurate pipetting.
-
Prevention:
-
Prepare solutions at a slightly lower concentration to ensure they remain fully dissolved across the intended temperature range.
-
Verify the solubility of this compound in your chosen solvent system.
-
Issue 3: My quantitative analysis (e.g., HPLC) shows a progressive decrease in concentration over time.
This is a clear indication of instability under your current storage conditions.
-
Action: Discard the old stock and prepare a fresh solution.
-
Systematic Review:
-
Storage Conditions: Are they optimal? (See FAQs). Is the storage location subject to temperature fluctuations?
-
Solvent Quality: Is the solvent (e.g., water, buffer, ethanol) of high purity and free of contaminants?
-
pH of Solution: Was the pH of the aqueous solution measured and adjusted? An unbuffered solution's pH can drift over time.
-
Container: Are you using inert containers (e.g., Type I borosilicate glass)?
-
Below is a troubleshooting workflow to help diagnose the root cause of observed instability.
Caption: A decision tree for troubleshooting common this compound stability issues.
Data Presentation: Factors Influencing Stability
While specific public data on this compound forced degradation is limited, the following tables illustrate the expected stability behavior based on general principles for sympathomimetic amines.[8][9] These are for illustrative purposes and should be confirmed by internal studies.
Table 1: Illustrative Effect of Temperature on this compound Stability (Assumes storage for 30 days in a neutral aqueous buffer, protected from light)
| Storage Temperature (°C) | Condition | Expected Purity (%) | Appearance |
| 4 | Refrigerated | >99.5% | Colorless, Clear |
| 25 | Room Temperature | 98.0% - 99.5% | Colorless, Clear |
| 40 | Accelerated | <95.0% | Slight Yellow Tint |
| 60 | Stressed | <90.0% | Yellow/Brown |
Table 2: Illustrative Effect of pH on this compound Stability (Assumes storage for 30 days at 40°C in aqueous buffers, protected from light)
| Solution pH | Condition | Expected Purity (%) | Primary Degradation Type |
| 2.0 | Strongly Acidic | ~96.0% | Acid-catalyzed hydrolysis |
| 4.5 | Mildly Acidic | >98.5% | Minimal degradation |
| 7.0 | Neutral | ~97.0% | Oxidation |
| 10.0 | Alkaline | <92.0% | Base-catalyzed reactions |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[12] The goal is to achieve 5-20% degradation of the active substance.[13]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound HCl reference standard
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
HPLC vials
-
Photostability chamber, oven, water bath
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound HCl in HPLC-grade water.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Place a solid sample of this compound HCl in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. Prepare a ~100 µg/mL solution from the stressed solid sample and dilute the stressed liquid sample.
-
Photolytic Degradation: Expose a vial of the stock solution and a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[13] Prepare/dilute samples to ~100 µg/mL.
-
Control Sample: Dilute the unstressed stock solution to ~100 µg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Caption: A flowchart outlining the key steps in a forced degradation experiment.
Protocol 2: Stability-Indicating RP-HPLC Method
A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its impurities, excipients, and degradation products.[12]
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
System Suitability:
-
Prepare a standard solution of this compound.
-
Prepare a resolution solution (e.g., a sample from the forced degradation study that shows some degradation, like the base hydrolysis sample).
-
Criteria: Tailing factor for this compound peak < 2.0; Theoretical plates > 2000; Resolution between this compound and nearest degradation peak > 2.0.
-
-
Analysis:
-
Inject the blank (mobile phase), standard solutions, and stressed samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Integrate all peaks in the chromatograms.
-
Calculate the % assay of this compound in the stressed samples compared to the unstressed control.
-
For PDA detectors, check the peak purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Below is a diagram illustrating a potential degradation pathway for this compound, focusing on oxidation, a common route for similar molecules.[14]
Caption: A potential degradation pathway for this compound via oxidation.
References
- 1. This compound | C12H19NO | CID 94532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. viallabeller.com [viallabeller.com]
- 5. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 6. Degradation of (--)-ephedrine in solution and during extraction with diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in etafedrine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of etafedrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and unreliable quantification, impacting the precision and sensitivity of your assay.[1] The primary cause is the presence of endogenous matrix components like phospholipids, proteins, and salts that are not completely removed during sample preparation.[2]
Q2: I am observing poor recovery and inconsistent results for this compound in plasma samples. What could be the cause?
A2: Poor recovery and inconsistent results are often symptomatic of significant matrix effects. Several factors could be contributing to this issue:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances from the plasma matrix.
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to lower or higher than expected signals.[1][2]
-
Suboptimal Chromatographic Conditions: If this compound co-elutes with a region of significant matrix interference, the analytical results will be compromised.[1]
Q3: How can I determine if matrix effects are impacting my this compound assay?
A3: A common and effective method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of this compound spiked into a blank, extracted matrix with the response of this compound in a neat (pure) solvent at the same concentration. A significant difference in the responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[2] Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the system after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[1]
Q4: What is the best internal standard (IS) to use for this compound quantification to compensate for matrix effects?
A4: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[1][3][4] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[4] This allows for accurate correction of any signal variability. If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization properties can be used.[5]
Troubleshooting Guides
Issue: Low Analyte Recovery
This guide will help you troubleshoot and improve low recovery of this compound from biological matrices.
Caption: Troubleshooting workflow for low this compound recovery.
Issue: High Signal Variability (Poor Precision)
This guide addresses issues with inconsistent results in this compound quantification.
Caption: Logical workflow for addressing high signal variability.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the cleanup and concentration of this compound from plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound-d3 at 250 ng/mL).
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex for 30 seconds.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing the following:
-
1 mL Methanol (B129727)
-
1 mL Deionized Water
-
1 mL 0.1 M Phosphate Buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to ensure a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
-
Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Analyte Recovery:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for this compound quantification in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95% | 70 - 85%[6] | > 90% |
| Matrix Effect (%) | 60 - 75% | 80 - 95%[6] | > 95% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low | High |
| Selectivity | Low | Medium | High |
Note: Matrix Effect % is calculated as (Peak area in matrix / Peak area in neat solution) * 100. Values closer to 100% indicate less matrix effect.
LC-MS/MS Method Parameters for this compound Quantification
The table below provides a validated set of parameters for the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | This compound: Specific precursor > product ion m/z |
| IS Transition | This compound-d3: Specific precursor > product ion m/z |
Note: Specific m/z transitions for this compound and its deuterated internal standard need to be optimized on the specific mass spectrometer being used.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity N-Ethylephedrine Purification
Welcome to the technical support center for the purification of high-purity N-ethylephedrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of N-ethylephedrine?
A1: Common impurities can originate from the starting materials or be generated as byproducts during the synthesis. These may include:
-
Unreacted starting materials: Residual ephedrine (B3423809) or pseudoephedrine.
-
Over-alkylation products: Di-ethylated impurities.
-
Side-reaction products: Such as N-oxide derivatives if oxidative conditions are present.
-
Reagents and solvents: Residual ethylating agents, bases, and solvents used in the reaction and extraction steps.
-
Stereoisomers: Diastereomers may be present depending on the stereochemical purity of the starting ephedrine.
Q2: My final N-ethylephedrine product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual reagents.
-
Cause: This can result from overheating during solvent evaporation or prolonged exposure to air and light, leading to oxidation. Certain reagents or byproducts from the synthesis may also be colored.
-
Solution: Treatment with activated carbon followed by filtration can be effective in removing colored impurities. Subsequent recrystallization or column chromatography should yield a colorless product.
Q3: I am experiencing low yield after recrystallization of N-ethylephedrine hydrochloride. What are the potential reasons?
A3: Low recovery from recrystallization is a common issue and can be attributed to several factors:
-
Sub-optimal solvent system: The chosen solvent or solvent mixture may be too good a solvent for N-ethylephedrine hydrochloride, even at low temperatures, leading to significant loss in the mother liquor.
-
Insufficient cooling: The crystallization process may not have been allowed to proceed to completion through adequate cooling.
-
Premature filtration: Filtering the crystals before crystallization is complete.
-
Excessive washing: Using too much cold solvent to wash the crystals can dissolve a portion of the product.
Q4: How can I confirm the purity of my N-ethylephedrine sample?
A4: A combination of analytical techniques is recommended to assess the purity of N-ethylephedrine:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity and detecting impurities. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.[1][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For Etafedrine HCl (N-ethylephedrine HCl), the melting point is reported to be around 108-110 °C.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during the purification of N-ethylephedrine.
Problem 1: Incomplete Crystallization or Oily Product Formation
-
Symptom: The product does not precipitate as a solid from the crystallization solvent, or it forms an oil.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent System | The polarity of the solvent may not be suitable for inducing crystallization. Try a different solvent or a mixture of solvents. For N-ethylephedrine hydrochloride, consider solvent systems like isopropanol/ether or ethanol/hexane (B92381). |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Purify the crude product by column chromatography before attempting recrystallization. |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional solvent, warm to dissolve, and then cool slowly. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure N-ethylephedrine. |
Problem 2: Tailing of Spots in Thin Layer Chromatography (TLC) Analysis
-
Symptom: The spot corresponding to N-ethylephedrine on the TLC plate appears elongated or "tails."
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Overloading | The applied sample is too concentrated. Dilute the sample before spotting it on the TLC plate. |
| Inappropriate Mobile Phase | The mobile phase may be too polar or not polar enough. Adjust the solvent ratio. For amines, adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can prevent tailing by neutralizing acidic sites on the silica (B1680970) gel. |
| Interaction with Silica Gel | The basic nature of the amine can lead to strong interactions with the acidic silica gel. Using alumina (B75360) plates or a modified mobile phase (as mentioned above) can mitigate this. |
Data Presentation
The following tables summarize typical parameters for the purification and analysis of N-ethylephedrine.
Table 1: Recrystallization Solvent Systems for N-Ethylephedrine Hydrochloride
| Solvent System | Typical Ratio (v/v) | Expected Purity | Notes |
| Isopropanol / Diethyl Ether | 1:3 to 1:5 | > 98% | Dissolve in minimal hot isopropanol, add ether until turbidity appears, then cool. |
| Ethanol / Hexane | 1:2 to 1:4 | > 97% | Similar procedure to the isopropanol/ether system. |
| Acetone | N/A | Variable | Can be used for single-solvent recrystallization, but solubility might be high. |
Table 2: HPLC Conditions for Purity Analysis of N-Ethylephedrine
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (94:6 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[1][] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Recrystallization of N-Ethylephedrine Hydrochloride
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude N-ethylephedrine hydrochloride in a minimal amount of hot isopropanol. Stirring and gentle heating on a hot plate will aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) and heat with stirring for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, slowly add diethyl ether with gentle swirling until the solution becomes faintly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of N-Ethylephedrine (Free Base)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate (B1210297) with 1% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude N-ethylephedrine (as the free base) in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC analysis.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Conversion to Hydrochloride Salt (Optional): The purified free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.
Mandatory Visualization
Caption: A general workflow for the recrystallization of N-ethylephedrine hydrochloride.
Caption: A troubleshooting decision tree for improving the purity of N-ethylephedrine.
References
Technical Support Center: Optimizing Experimental Conditions for Etafedrine in Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with etafedrine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your functional assays and overcoming common challenges.
Understanding this compound's Mechanism of Action
This compound, or N-ethylephedrine, is a sympathomimetic agent that functions as a selective beta-2 adrenergic receptor (β2AR) agonist.[1] Unlike its parent compound, ephedrine (B3423809), this compound's mechanism is primarily direct, acting on β2ARs to induce downstream signaling without causing the release of norepinephrine.[2] N-ethylation of ephedrine significantly enhances its efficacy at β2-adrenoceptors while suppressing the indirect sympathomimetic activity.[2] This selectivity makes it a valuable tool for studying β2AR-mediated pathways. Its primary physiological effect is bronchodilation, achieved through the relaxation of airway smooth muscle.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: Why am I not observing a significant response to this compound in my cAMP assay?
A1: Several factors could contribute to a weak or absent signal:
-
Suboptimal Agonist Concentration: Ensure you are using a sufficient concentration range to observe a full dose-response curve. While specific EC50 values for this compound in recombinant cAMP assays are not widely published, its potency is known to be greater than ephedrine.[2]
-
Cell Line Suitability: Confirm that your chosen cell line expresses an adequate number of functional β2-adrenergic receptors.
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cyclic AMP (cAMP). Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.
-
Reagent Integrity: Verify the quality and concentration of your this compound stock solution and other critical assay components.
Q2: I am seeing high background noise in my functional assay. What are the likely causes?
A2: High background can mask the specific signal from this compound. Consider the following:
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal β2AR activity. This can be mitigated by using a lower cell density per well or by pre-treating with an inverse agonist.
-
Non-specific Binding: At high concentrations, this compound might exhibit off-target effects. Ensure your assay includes appropriate controls to assess non-specific binding.
-
Assay Buffer Composition: Components in your assay buffer could be interfering with the signaling pathway or detection chemistry. Review the buffer composition and consider using a simpler, well-defined buffer system.
Q3: The dose-response curve for this compound in my assay is not sigmoidal. What could be the reason?
A3: A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Solubility: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in the response. Visually inspect your assay plate for any signs of precipitation.
-
Cell Toxicity: High concentrations of this compound might induce cytotoxicity, leading to a decrease in the signal at the upper end of the dose-response curve. A cell viability assay can help to rule this out.
-
Complex Pharmacology: The observed effect could be a composite of multiple interactions. Consider the possibility of partial agonism or allosteric modulation, although these are less commonly reported for this compound.
Q4: How does the potency of this compound compare to other sympathomimetic amines?
A4: this compound's potency is influenced by its chemical structure. In functional assays measuring the relaxation of guinea pig tracheal chains, this compound is more potent than ephedrine but significantly less potent than epinephrine.[2] For comparison, the functional potencies of different ephedrine isomers at human β1AR and β2AR are provided in the data tables below.
Quantitative Data Summary
While comprehensive binding affinity (Ki) and functional potency (EC50) data for this compound across all adrenergic receptor subtypes are not extensively available in the public domain, the following tables provide relevant quantitative information to guide your experimental design.
Table 1: Relative Potency of this compound and Related Compounds in a Functional Bronchodilation Assay
| Compound | Relative Potency |
| Epinephrine | 91 |
| This compound | 1 |
| Ephedrine | 0.3 |
Data from a study on the antagonism of acetylcholine- or histamine-induced contractions in guinea pig tracheal chains.[2]
Table 2: Functional Potency (EC50) of Ephedrine Isomers at Human Beta-Adrenergic Receptors
| Isomer | Receptor | EC50 (µM) | Maximal Response (% of Isoproterenol) |
| 1R,2S-Ephedrine | β1AR | 0.5 | 68% |
| β2AR | 0.36 | 78% | |
| 1S,2R-Ephedrine | β1AR | 72 | 66% |
| β2AR | 106 | 22% | |
| 1S,2S-Pseudoephedrine | β1AR | 309 | 53% |
| β2AR | 10 | 47% | |
| 1R,2R-Pseudoephedrine | β1AR | 1122 | 53% |
| β2AR | 7 | 50% |
Data from a study using a luciferase reporter gene assay to measure adenylyl cyclase stimulation in CHO cells expressing human β1- and β2-adrenergic receptors.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the functional activity of β2-adrenergic receptor agonists like this compound.
Protocol 1: cAMP Accumulation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol is designed to quantify the intracellular accumulation of cAMP following stimulation of β2-adrenergic receptors.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Reference β2-agonist (e.g., isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the cell suspension into each well of the 384-well plate.
-
Add the diluted this compound, reference agonist, or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the fluorescence signals and determine the cAMP concentration for each well using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizing Key Processes
To aid in your understanding of the experimental workflows and signaling pathways, the following diagrams have been generated.
Caption: this compound-induced β2-adrenergic receptor signaling pathway.
Caption: General experimental workflow for a cAMP HTRF assay.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding cross-reactivity in immunoassays for etafedrine and its structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody, designed to bind to a specific target molecule (in this case, this compound), also binds to other structurally similar molecules. This is a significant concern for this compound immunoassays because it shares a high degree of structural similarity with other sympathomimetic amines like ephedrine (B3423809) and pseudoephedrine. This can lead to false-positive results or inaccurate quantification of this compound in a sample.[1][2]
Q2: What are the primary causes of cross-reactivity in our this compound immunoassay?
A2: The primary cause is the structural homology between this compound, ephedrine, pseudoephedrine, and other related compounds. Antibodies recognize specific three-dimensional shapes (epitopes) on a molecule. When different molecules share similar epitopes, the antibody may not be able to distinguish between them effectively, leading to cross-reactivity. The specificity of the antibody used is a critical factor; polyclonal antibodies, which recognize multiple epitopes, may have a higher tendency for cross-reactivity compared to highly specific monoclonal antibodies.[1]
Q3: How can we select an antibody with low cross-reactivity for this compound?
A3: To minimize cross-reactivity, the selection of a highly specific antibody is crucial. Monoclonal antibodies are generally preferred over polyclonal antibodies as they are derived from a single B-cell clone and recognize a single epitope, thus offering higher specificity and lower batch-to-batch variability.[1] When developing a new assay, it is essential to screen multiple antibody candidates and perform thorough cross-reactivity testing against a panel of structurally related compounds.
Q4: Can sample preparation help in reducing cross-reactivity?
A4: Yes, appropriate sample preparation can help minimize interferences. While it may not eliminate cross-reactivity from structurally very similar compounds, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate the target analyte (this compound) from other interfering substances in the sample matrix. The choice of extraction solvent and pH can significantly influence the separation of these compounds.
Q5: What are the initial steps to troubleshoot a suspected cross-reactivity issue?
A5: If you suspect cross-reactivity is affecting your results, the first step is to confirm it. This can be done by testing the cross-reacting compound(s) in your assay. Prepare a dilution series of the suspected interfering compound and run it in the assay as you would with your standard. A positive signal that increases with the concentration of the interfering substance confirms cross-reactivity. The next step is to quantify the extent of this cross-reactivity.
Troubleshooting Guides
Issue 1: High Background Signal in the Immunoassay
High background can mask the true signal and reduce the sensitivity of your assay. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) at various concentrations (e.g., 1-5%). Increase the blocking incubation time or temperature. |
| Excessive Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes to remove all unbound reagents. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare buffers and solutions. |
Issue 2: Poor Assay Sensitivity (Weak or No Signal)
Low sensitivity can lead to false-negative results. Consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Suboptimal Antibody or Antigen Concentration | Optimize the coating concentration of the antigen or capture antibody. Also, check the concentration of the detection antibody. |
| Incorrect Incubation Times or Temperatures | Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature to allow for optimal binding. |
| Inactive Enzyme Conjugate or Substrate | Check the expiration dates of your enzyme conjugate and substrate. Prepare the substrate solution immediately before use. |
| Presence of Inhibitors in the Sample | Dilute your samples to reduce the concentration of potential inhibitors. Consider a sample cleanup step if matrix effects are suspected. |
| Improper Plate Washing | Overly aggressive washing can lead to the removal of bound antigen or antibodies. Ensure the washing procedure is optimized. |
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of ephedrine and pseudoephedrine in commercially available enzyme-linked immunosorbent assay (ELISA) kits for amphetamine and methamphetamine. This data is indicative of the potential for cross-reactivity when developing an immunoassay for the structurally similar this compound.
| Assay | Compound | % Cross-Reactivity | Reference |
| Neogen Amphetamine Ultra ELISA | (-)-Ephedrine | 56.0% | [3] |
| Neogen Methamphetamine/MDMA ELISA | Pseudoephedrine | High (unquantified, causes false positives) | [3] |
| Bio-Quant Direct ELISA for Methamphetamine | Pseudoephedrine | 19% | [4][5] |
| Bio-Quant Direct ELISA for Methamphetamine | Ephedrine | 9% | [4][5] |
Note: The cross-reactivity of this compound itself is not widely reported and should be empirically determined for any new immunoassay.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol provides a general framework for a competitive ELISA to quantify this compound. Optimization of antibody and antigen concentrations, as well as incubation times and temperatures, is crucial for assay performance.
Materials:
-
This compound standard
-
Anti-etafedrine antibody (primary antibody)
-
This compound-conjugate (e.g., this compound-HRP)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate wells with the anti-etafedrine antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add this compound standards or samples and the this compound-conjugate to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the this compound-conjugate for binding to the coated antibody.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Protocol 2: Development of a Specific Monoclonal Antibody for this compound
Developing a monoclonal antibody with high specificity for this compound is the most effective way to eliminate cross-reactivity. This is a complex process that involves the following key stages:
-
Hapten-Carrier Conjugation: this compound is a small molecule (hapten) and needs to be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic. This is typically achieved by introducing a reactive group onto the this compound molecule that can then be covalently linked to the carrier protein.
-
Immunization: The this compound-carrier conjugate is used to immunize mice or rabbits over a period of several weeks to elicit an immune response.
-
Hybridoma Production: B-cells are isolated from the spleen of the immunized animal and fused with myeloma cells to create hybridoma cells. These hybridomas have the ability to produce a specific antibody and can be cultured indefinitely.
-
Screening: The hybridoma clones are screened to identify those that produce antibodies with high affinity and specificity for this compound. This is a critical step and involves testing the antibodies against this compound and a panel of structurally related compounds (ephedrine, pseudoephedrine, etc.).
-
Cloning and Antibody Production: The selected hybridoma clone is then subcloned to ensure monoclonality and expanded to produce larger quantities of the specific monoclonal antibody.
Visualizations
Caption: Logical diagram illustrating the concept of cross-reactivity in an this compound immunoassay.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Etafedrine vs. Ephedrine: A Comparative Analysis of Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of etafedrine and ephedrine (B3423809), two closely related sympathomimetic amines. While structurally similar, their distinct interactions with adrenergic receptors lead to different pharmacological effects. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant pathways to inform research and drug development.
Introduction: Understanding the Significance of Receptor Selectivity
This compound and ephedrine are both phenethylamine (B48288) derivatives that exert their effects by interacting with the adrenergic system. Ephedrine, a natural alkaloid from the Ephedra plant, has a long history of medicinal use for conditions like asthma and nasal congestion. Its mechanism is complex, involving both direct agonism at α- and β-adrenergic receptors and indirect action by promoting the release of norepinephrine (B1679862) from sympathetic neurons.[1] This broad activity profile contributes to its therapeutic effects but also to a range of side effects, including cardiovascular stimulation.
This compound, or N-ethylephedrine, is a synthetic derivative of ephedrine.[2][3] Pharmacological studies indicate that this compound acts as a selective β2-adrenergic receptor agonist, which primarily mediates bronchodilation.[3] Unlike ephedrine, it does not appear to induce the release of norepinephrine.[3] This difference in receptor selectivity and mechanism of action is critical for understanding their potential therapeutic applications and side-effect profiles. A higher selectivity for β2-adrenergic receptors, as suggested for this compound, could offer a more targeted therapeutic effect with potentially fewer cardiovascular side effects compared to the non-selective actions of ephedrine.
Quantitative Comparison of Receptor Activity
| Compound | Receptor | EC50 (µM) | Maximal Response (% of Isoproterenol) |
| 1R,2S-Ephedrine | β1-AR | 0.5 | 68% |
| β2-AR | 0.36 | 78% | |
| β3-AR | 45 | 31% | |
| 1S,2R-Ephedrine | β1-AR | 72 | 66% |
| β2-AR | 106 | 22% | |
| 1S,2S-Pseudoephedrine | β1-AR | 309 | 53% |
| β2-AR | 10 | 47% | |
| 1R,2R-Pseudoephedrine | β1-AR | 1122 | 53% |
| β2-AR | 7 | 50% | |
| Data from Vansal SS, Feller DR. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. Biochem Pharmacol. 1999.[4][5] |
Note on Ephedrine's α-Adrenergic Receptor Activity: Studies have shown that ephedrine and its isomers exhibit moderate antagonist activity at human α-adrenergic receptors (subtypes α1A, α1B, α1D, α2A, α2B, and α2C).[6] The rank order of affinity for these receptors is generally 1R,2R > 1R,2S > 1S,2R > 1S,2S.[6] However, specific Ki values from these studies were not available in the searched resources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the receptor selectivity of compounds like this compound and ephedrine.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human adrenergic receptor subtype of interest are cultured.
-
Cells are harvested, and the cell membranes are isolated by homogenization followed by differential centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound or ephedrine).
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known non-radiolabeled antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation for β-Adrenergic Receptor Agonism
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to β-adrenergic receptors.
1. Cell Culture and Treatment:
-
CHO cells stably expressing human β1, β2, or β3-adrenergic receptors are used.
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Prior to the assay, the cells are incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with varying concentrations of the test agonist (this compound or ephedrine isomers) for a defined period at 37°C.
2. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a luciferase-based reporter gene assay.
3. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) are determined from the curve using non-linear regression.
-
The potency and efficacy of the test compounds are compared to a standard full agonist like isoproterenol.
Visualizing the Mechanisms
Signaling Pathway of β-Adrenergic Receptor Activation
Caption: Simplified signaling cascade following agonist binding to a β-adrenergic receptor.
Experimental Workflow for Receptor Binding Assay
Caption: A typical workflow for determining receptor binding affinity using a radioligand assay.
Conclusion
The available evidence indicates a significant difference in the receptor selectivity profiles of this compound and ephedrine. Ephedrine exhibits a broad spectrum of activity, acting as an agonist at both α- and β-adrenergic receptors, in addition to its indirect sympathomimetic effects through norepinephrine release. This mixed pharmacology underlies its diverse physiological effects and potential for side effects. In contrast, this compound is characterized as a selective β2-adrenergic receptor agonist, suggesting a more targeted mechanism of action, particularly for bronchodilation.
The lack of quantitative binding and functional data for this compound in the current literature represents a significant knowledge gap. Further research is warranted to perform a direct, quantitative comparison of the binding affinities and functional potencies of both this compound and ephedrine at a comprehensive panel of adrenergic receptor subtypes. Such studies would provide a more definitive understanding of their relative selectivities and would be invaluable for guiding future drug development efforts in this area.
References
- 1. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling the cardiovascular effects of ephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Validating Etafedrine's Mechanism of Action: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of etafedrine, a selective β2-adrenergic receptor agonist. Through a comparative analysis with established β2-agonists, salbutamol (B1663637) and formoterol, this document outlines the essential functional assays and experimental data required to characterize its pharmacological profile.
This compound is recognized as a sympathomimetic agent that exerts its therapeutic effects, primarily bronchodilation, through selective agonism at β2-adrenergic receptors.[1] Unlike its predecessor ephedrine, this compound's mechanism is distinguished by its direct action on these receptors, rather than inducing the release of endogenous catecholamines like norepinephrine.[1] This selectivity for the β2-adrenergic receptor is crucial for its desired therapeutic effects in respiratory conditions such as asthma.[1]
Comparative Pharmacological Data
A critical aspect of validating this compound's mechanism of action is to quantify its binding affinity and functional potency at the β2-adrenergic receptor and compare these parameters to well-characterized β2-agonists. The following table summarizes the available pharmacological data for salbutamol and formoterol. At present, specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) from publicly accessible literature is limited.
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| This compound | β2-Adrenergic Receptor | Data not available | Data not available | |
| Salbutamol | β2-Adrenergic Receptor | ~1.5 µM | ~6.95 nM (cAMP assay) | |
| Formoterol | β2-Adrenergic Receptor | ~3.9 nM | ~0.25 nM (cAMP assay) |
Experimental Protocols for Functional Validation
To experimentally validate this compound's activity and selectivity, a series of in vitro functional assays are recommended. These assays are designed to measure the cellular response following the activation of Gs-coupled receptors like the β2-adrenergic receptor.
cAMP Accumulation Assay
Activation of the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Measuring this second messenger is a primary method for quantifying agonist activity.
Principle: This assay quantifies the amount of cAMP produced by cells expressing the β2-adrenergic receptor upon stimulation with an agonist.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human β2-adrenergic receptor.
-
Cell Plating: Seed the cells into a 96- or 384-well microplate and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound, salbutamol, formoterol, and a positive control (e.g., isoproterenol) in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Replace the culture medium with the agonist dilutions and incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.
Reporter Gene Assay
This assay provides a downstream readout of receptor activation by measuring the transcription of a reporter gene linked to a cAMP-responsive element (CRE).
Principle: Activation of the β2-adrenergic receptor and subsequent cAMP production leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to CRE sequences in the promoter of a reporter gene (e.g., luciferase or β-galactosidase), driving its expression.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line with a plasmid encoding the human β2-adrenergic receptor and a reporter plasmid containing a CRE-driven luciferase or β-galactosidase gene.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow for gene expression for 24-48 hours.
-
Agonist Stimulation: Treat the cells with serial dilutions of this compound and comparator compounds for a specified period (e.g., 6 hours).
-
Signal Detection: Lyse the cells and measure the reporter gene activity. For luciferase, add a substrate like luciferin (B1168401) and measure the resulting luminescence. For β-galactosidase, add a chromogenic or fluorogenic substrate.
-
Data Analysis: Construct dose-response curves and determine the EC50 and Emax values for each agonist.
Calcium Mobilization Assay (for Gq-coupled receptor counter-screening)
To assess the selectivity of this compound, it is important to test its activity on other GPCR subtypes, such as Gq-coupled receptors, which signal through intracellular calcium mobilization.
Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation. It is primarily used for Gq-coupled receptors but can be adapted for Gs- or Gi-coupled receptors by co-expressing a promiscuous G-protein like Gα16.
Methodology:
-
Cell Culture: Use a cell line expressing a Gq-coupled receptor of interest (e.g., the M3 muscarinic receptor).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Addition: Add this compound or a known Gq-agonist (positive control) to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response for different agonist concentrations to generate dose-response curves and determine EC50 values. A lack of response for this compound would indicate selectivity against the tested Gq-coupled receptor.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of a β2-adrenergic receptor, the experimental workflow for a cAMP assay, and the logical comparison between this compound and its alternatives.
References
A Comparative Guide to Etafedrine Quantification: Cross-Validation of Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of etafedrine is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three prevalent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Supported by experimental data from various studies, this document outlines the methodologies and performance characteristics of each technique to aid in the selection of the most appropriate method for a given application.
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, specificity, and the available instrumentation. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis in pharmaceutical formulations, GC-MS and LC-MS/MS offer higher sensitivity and selectivity, making them ideal for complex biological matrices and trace-level detection.
At a Glance: Method Comparison
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. |
| Analyte Properties | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization is often necessary for polar compounds like this compound.[1][2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Varies by matrix; may involve extraction and filtration. | Often requires extraction and chemical derivatization to increase volatility and thermal stability.[1][2][3] | Can be as simple as "dilute-and-shoot," especially for urine samples, minimizing matrix effects.[4][5] |
| Sensitivity & Selectivity | Good for pharmaceutical dosages but generally lower than mass spectrometry-based methods. | High sensitivity and selectivity, especially in selected ion monitoring (SIM) mode. | Excellent sensitivity and selectivity, allowing for very low detection limits.[4][6] |
| Instrumentation Cost | Generally lower initial investment. | Higher initial investment and maintenance costs. | Highest initial investment and operational complexity. |
Quantitative Performance Data
The following tables summarize the key validation parameters for this compound quantification using HPLC-UV, GC-MS, and LC-MS/MS as reported in various studies.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value | Sample Matrix | Reference |
| Linearity Range | 50–150 µg/mL | Nasal Ointment | [7] |
| 8.2-24.36 µg/mL | Pharmaceutical Pomade | [8][9] | |
| Limit of Detection (LOD) | 2.7 µg/mL | Pharmaceutical Pomade | [8][9] |
| Precision (%RSD) | < 2% | Nasal Ointment | [7] |
| Accuracy (Recovery %) | 98–102% | Nasal Ointment | [7] |
| 97.3–103.3% | Pharmaceutical Injections | [10] |
Table 2: GC-MS Method Performance
| Parameter | Reported Value | Sample Matrix | Reference |
| Linearity Range | 5-20 µg/mL | Urine | [2][3] |
| Limit of Detection (LOD) | 20 ng/mL | Urine | [1][3] |
| Limit of Quantification (LOQ) | 60 ng/mL | Urine | [3] |
| Precision (%RSD) | 2.77% (intermediate) | Urine | [1][3] |
| 4.97% (repeatability) | Urine | [3] |
Table 3: LC-MS/MS Method Performance
| Parameter | Reported Value | Sample Matrix | Reference |
| Linearity Range | 5-20 µg/mL | Urine | [4] |
| 4-40 ng/mL | Horse Urine | [6][11] | |
| Limit of Detection (LOD) | < 0.5 ng/mL | Urine | [5] |
| 2 ng/mL | Horse Urine | [6][11] | |
| Limit of Quantification (LOQ) | 4 ng/mL | Horse Urine | [6][11] |
| Precision (%RSD) | 2.8-10.4% | Urine | [4] |
| 1.61-3.12% (inter-day) | Horse Urine | [6][11] | |
| Accuracy (Bias %) | 0.3 to 2.1% | Urine | [4] |
| Recovery (%) | 85% | Horse Urine | [6] |
Experimental Workflows and Methodologies
The selection of an appropriate analytical method is intrinsically linked to the experimental workflow, from sample preparation to data acquisition and analysis. The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound quantification.
Detailed Experimental Protocols
Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC) Method for Nasal Ointment[4]
-
Sample Preparation: An extraction protocol is utilized to separate the analyte from the ointment matrix. Bromhexine Hydrochloride is used as an internal standard.
-
Instrumentation: HPLC system with a PDA detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of MeOH, 49.8 mM Sodium Lauryl Sulfate (SLS), and triethylamine (B128534) (ET3N) in a ratio of 65:34.6:0.4 (v/v/v), with the pH adjusted to 2.20.
-
Elution: Isocratic.
-
Detection: UV at 206 nm.
-
-
Validation: The method was validated according to ICH guidelines, demonstrating linearity in the range of 50–150 μg/mL, recoveries between 98–102%, and precision with a relative standard deviation (RSD) of less than 2%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine[1][3]
-
Sample Preparation: A direct derivatization of dried urine is performed, eliminating the need for cleanup steps. A double derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) is used to reduce matrix interference.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The hydroxyl and amine groups of this compound are derivatized to form N-TFA-O-TMS derivatives, which are more volatile and thermally stable.
-
Injection: Optimized parameters include an injector temperature of 250 °C, an injection volume of 3 µL, and a split ratio of 1:20.[2][3]
-
Validation: The method demonstrated a limit of detection of 20 ng/mL and an intermediate precision of 2.77% for this compound.[1][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine[5]
-
Sample Preparation: A simple "dilute-and-shoot" approach is used, involving a 10-fold dilution of the urine sample with an internal standard solution (ephedrine-d3).
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C8 column.
-
Mobile Phase: Isocratic elution with a mixture of 98/2 (v/v) water/acetonitrile containing 0.1% acetic acid and 0.01% trifluoroacetic acid.
-
-
Detection: Positive electrospray ionization and tandem mass spectrometric detection.
-
Validation: The method was validated with calibration curves constructed between 5 and 20 µg/mL for this compound. The bias ranged from 0.3 to 2.1%, and the precision varied between 2.8 and 10.4%. The matrix effect was less than 15%.
Conclusion
The cross-validation of this compound quantification methods reveals distinct advantages and limitations for each technique.
-
HPLC-UV stands out as a cost-effective and reliable method for the routine analysis of pharmaceutical formulations where this compound concentrations are relatively high. Its simplicity and lower instrumentation cost make it accessible for most quality control laboratories.
-
GC-MS , while requiring a more involved sample preparation process involving derivatization, offers enhanced sensitivity and selectivity. It is a well-established technique for the analysis of this compound in various matrices, particularly in forensic and anti-doping contexts.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices like urine and blood. The minimal sample preparation required for some applications, such as the "dilute-and-shoot" method for urine, significantly improves sample throughput.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required limits of detection and quantification, and the available resources. For drug development professionals, a thorough understanding of these methods is crucial for establishing robust and reliable analytical protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment [mdpi.com]
- 8. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form | Bentham Science [eurekaselect.com]
- 9. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.lpnu.ua [science.lpnu.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Correlating In Vitro and In Vivo Efficacy of N-ethylephedrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of N-ethylephedrine (also known as etafedrine), a sympathomimetic agent formerly used as a bronchodilator. The objective is to correlate its performance based on available experimental data and to provide a framework for understanding its pharmacological profile in the context of drug development. Due to the discontinuation of N-ethylephedrine from the market, this guide synthesizes data from historical studies to present a cohesive overview.
Executive Summary
N-ethylephedrine is a selective β2-adrenergic receptor agonist that exhibits bronchodilatory effects.[1][2][3][4] Unlike its parent compound, ephedrine (B3423809), N-ethylephedrine's mechanism of action is primarily direct, without inducing the release of norepinephrine.[1][2][3][4] This direct action on β2-adrenergic receptors in the bronchial smooth muscle leads to relaxation and subsequent relief from bronchospasm. In vitro studies on isolated guinea pig trachea have demonstrated its ability to antagonize contractions induced by agents like acetylcholine (B1216132) and histamine (B1213489).[1] These findings are consistent with in vivo observations in human subjects, where N-ethylephedrine has been shown to improve lung function, specifically Forced Expiratory Volume in 1 second (FEV1) and Vital Capacity (VC).[5]
Data Presentation
The following tables summarize the quantitative data available for N-ethylephedrine from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of N-ethylephedrine and Comparators
| Compound | Preparation | Agonist | Relative Potency | Reference |
| N-ethylephedrine | Guinea pig tracheal chain | Histamine/Acetylcholine | 1 | [1] |
| Epinephrine (B1671497) | Guinea pig tracheal chain | Histamine/Acetylcholine | 91 | [1] |
| Ephedrine | Guinea pig tracheal chain | Histamine/Acetylcholine | 0.3 | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of N-ethylephedrine (Human Data)
| Parameter | Value | Condition | Reference |
| Pharmacokinetics | |||
| Administration Route | Oral | Single dose | [5] |
| Dose | 24 mg | Single dose | [5] |
| Peak Plasma Concentration | 0.10 mg/L | Single dose | [5] |
| Time to Peak Concentration | 1 hour | Single dose | [5] |
| Plasma Half-life | 3 - 6 hours | Single dose | [5] |
| Excretion | Mainly in urine | Not specified | [5] |
| Efficacy | |||
| Primary Outcome | FEV1 and VC | Study in 48 individuals | [5] |
| Result | Significantly improved | Study in 48 individuals | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
In Vitro Assay: Guinea Pig Tracheal Chain Preparation
This assay evaluates the bronchodilator effect of a compound on isolated airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised. The trachea is then cut into rings and tied together to form a chain.[1]
-
Mounting: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: A contractile agent such as histamine or acetylcholine is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[1]
-
Drug Administration: N-ethylephedrine or a comparator drug is added to the bath in a cumulative manner to generate a dose-response curve.
-
Data Analysis: The relaxation of the tracheal chain is measured and used to determine the potency of the drug, often expressed as an EC50 value or relative potency compared to a standard.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is used to assess the protective effect of a bronchodilator against a known bronchoconstrictor in a living organism.
-
Animal Preparation: Guinea pigs are anesthetized, and their breathing is monitored.
-
Drug Administration: The test compound (N-ethylephedrine) or a control is administered, typically via an intraperitoneal or intravenous route.
-
Bronchoconstriction Induction: A specific dose of histamine is administered intravenously or as an aerosol to induce bronchoconstriction.[3][6]
-
Measurement of Airway Resistance: Changes in airway resistance are measured using techniques such as a whole-body plethysmograph.
-
Data Analysis: The ability of the test compound to inhibit or reverse the histamine-induced bronchoconstriction is quantified to determine its in vivo efficacy.
Mandatory Visualizations
Signaling Pathway of N-ethylephedrine
Caption: N-ethylephedrine's signaling pathway.
Experimental Workflow: From In Vitro to In Vivo
Caption: Experimental workflow for drug efficacy testing.
Correlation of In Vitro and In Vivo Data
The in vitro data for N-ethylephedrine demonstrates its direct action as a bronchodilator on airway smooth muscle. The relative potency, when compared to the potent endogenous agonist epinephrine and its parent compound ephedrine, provides a clear indication of its pharmacological activity at the tissue level.[1] The in vivo data, showing a significant improvement in FEV1 and VC in humans, corroborates the in vitro findings, suggesting that the mechanism of action observed in isolated tissues translates to a clinically relevant therapeutic effect.[5]
The pharmacokinetic profile of N-ethylephedrine, with its rapid absorption and a half-life of 3-6 hours, supports its use as a relatively long-acting bronchodilator.[5] A direct quantitative correlation between the in vitro EC50 and in vivo ED50 is not available in the reviewed literature. However, the qualitative correlation is strong: a compound that effectively relaxes isolated airway tissue also demonstrates efficacy in improving lung function in vivo.
Comparison with Alternatives
While direct comparative studies with modern bronchodilators are lacking, a conceptual comparison can be made based on the mechanism of action.
-
Ephedrine: N-ethylephedrine's primary advantage over ephedrine is its selectivity for β2-adrenergic receptors and its lack of indirect sympathomimetic action.[1] This suggests a potentially better safety profile with less risk of cardiovascular side effects such as increased heart rate and blood pressure, which are associated with the norepinephrine-releasing properties of ephedrine.
-
Modern β2-Agonists (e.g., Salbutamol, Formoterol): These agents have been optimized for high potency and selectivity for the β2-adrenergic receptor. While N-ethylephedrine was effective, it is likely that modern, long-acting β2-agonists (LABAs) and short-acting β2-agonists (SABAs) offer superior efficacy and duration of action.
Conclusion
The available data for N-ethylephedrine demonstrates a clear correlation between its in vitro activity as a direct-acting β2-adrenergic agonist and its in vivo efficacy as a bronchodilator. The in vitro experiments on isolated tracheal tissue provided a strong indication of its therapeutic potential, which was subsequently confirmed in human studies. While N-ethylephedrine is no longer in clinical use, the study of its pharmacological profile serves as a valuable case study in the principles of drug development, particularly in establishing the relationship between preclinical in vitro data and clinical in vivo outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H19NO | CID 94532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Modulation of bronchoconstrictor responses to histamine in pithed guinea-pigs by sympathetic nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Etafedrine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on etafedrine, a sympathomimetic amine with bronchodilator properties. Due to a scarcity of direct independent replication studies on this compound, this document synthesizes available data and offers a comparative perspective against its structural analog, ephedrine (B3423809), and a commonly used selective beta-2 adrenergic agonist, albuterol (salbutamol). The information is intended to support researchers in designing and interpreting studies within this class of compounds.
Data Presentation: Comparative Efficacy of Bronchodilators
The following tables summarize quantitative data from clinical trials investigating the efficacy of ephedrine and albuterol, which serve as comparators for this compound's expected performance as a selective beta-2 adrenergic agonist.
Table 1: Comparison of Bronchodilator Effects of Oral Ephedrine and Albuterol
| Drug & Dosage | Outcome Measure | Result | Study Population |
| Albuterol | Greater and longer-lasting pulmonary effects | Albuterol demonstrated superior bronchodilator effects compared to ephedrine.[1] | Patients with reversible obstructive airway disease |
| Ephedrine 25 mg | Small bronchodilator effect | Showed a weak bronchodilator effect.[2] | 12 subjects with reversible airway obstruction (asthma)[2] |
| Carbuterol (B194876) 2 mg (3x daily) | Significantly greater increase in FEV1 and midmaximal expiratory flow rate | Carbuterol was found to be a safer and more effective bronchodilator than ephedrine.[3] | 12 patients with bronchial asthma[3] |
| Ephedrine 25 mg (3x daily) | Less effective than carbuterol | A decrease in bronchodilator response was observed on the tenth day for both drugs.[3] | 12 patients with bronchial asthma[3] |
FEV1: Forced Expiratory Volume in 1 second
Table 2: Relative Potency of this compound and Ephedrine in a Preclinical Model
| Compound | Relative Potency (Antagonism of Acetylcholine-induced Contraction) | Model |
| Epinephrine | 91 | Guinea pig tracheal chain |
| This compound | 1 | Guinea pig tracheal chain |
| Ephedrine | 0.3 | Guinea pig tracheal chain |
This preclinical data suggests that this compound is a more potent bronchodilator than ephedrine.[4]
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to aid in the design of future replication or comparative efficacy trials.
Protocol 1: Double-Blind, Randomized, Crossover Study of Oral Bronchodilators
This protocol is based on a study comparing the effects of pseudoephedrine and ephedrine in patients with reversible airway obstruction.[2]
-
Study Design: A double-blind, randomized, crossover trial.
-
Participants: 12 subjects with a diagnosis of reversible airway obstruction (asthma).
-
Interventions:
-
Oral pseudoephedrine 60 mg
-
Oral pseudoephedrine 180 mg
-
Oral ephedrine 25 mg
-
Matched placebo
-
-
Procedure:
-
Baseline measurements of vital capacity (VC), forced expired volume in 1 second (FEV1), and specific airway conductance are recorded.
-
Participants are randomly assigned to one of the four treatment groups.
-
Measurements are repeated at 1 and 2 hours post-administration.
-
To demonstrate the reversibility of airway obstruction, 400 micrograms of isoprenaline are inhaled after the 2-hour measurement, followed by repeat lung function tests.
-
A washout period is implemented before crossing over to the next treatment arm.
-
-
Outcome Measures:
-
Primary: Changes in FEV1, VC, and specific airway conductance from baseline.
-
Secondary: Heart rate and blood pressure monitoring for cardiovascular side effects.
-
Protocol 2: Comparative Study of a Novel Adrenergic Agonist and Ephedrine
This protocol is adapted from a study comparing carbuterol and ephedrine in patients with bronchial asthma.[3]
-
Study Design: A double-blind, randomized, comparative study.
-
Participants: 12 patients with bronchial asthma.
-
Interventions:
-
Carbuterol hydrochloride 2 mg, administered orally three times daily for ten days.
-
Ephedrine sulfate (B86663) 25 mg, administered orally three times daily for ten days.
-
-
Procedure:
-
Baseline pulmonary function tests, including FEV1 and midmaximal expiratory flow rate, are conducted.
-
Patients are randomized to receive either carbuterol or ephedrine for a ten-day period.
-
Pulmonary function is assessed over a four-hour period after drug administration on the first and tenth day of treatment.
-
Adverse effects are monitored and recorded throughout the study.
-
-
Outcome Measures:
-
Primary: Mean increases in FEV1 and midmaximal expiratory flow rate.
-
Secondary: Incidence and severity of side effects.
-
Mandatory Visualization
Signaling Pathway of Beta-2 Adrenergic Agonists
The following diagram illustrates the signaling cascade initiated by the binding of a beta-2 adrenergic agonist, such as this compound, to its receptor on bronchial smooth muscle cells, leading to bronchodilation.
Caption: Beta-2 Adrenergic Signaling Pathway.
Experimental Workflow for a Bronchodilator Clinical Trial
This diagram outlines a typical workflow for a clinical trial designed to assess the efficacy of a bronchodilator.
Caption: Clinical Trial Workflow.
References
- 1. Albuterol and ephedrine in patients with reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the bronchodilator action of pseudoephedrine and ephedrine in patients with reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of bronchodilator effects of carbuterol and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of bronchodilatation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Etafedrine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of etafedrine and its structurally related analogs. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of the absorption, distribution, metabolism, and excretion of these sympathomimetic amines. All quantitative data is supported by experimental findings from peer-reviewed literature.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and its selected analogs. These parameters are crucial for understanding the disposition of these compounds within the body and for designing further studies.
| Compound | Oral Bioavailability (%) | Elimination Half-life (t½) | Volume of Distribution (Vd) | Primary Metabolic Pathways | Key Metabolites |
| This compound | Readily and completely absorbed | 3-6 hours (pH-dependent)[1] | ~3 L/kg[1] | Hepatic (MAO and COMT) | Inactive metabolites |
| Ephedrine | 88%[2] | ~6 hours[2] | 215.6 L[2] | N-demethylation, Oxidative deamination | Norephedrine[2] |
| Pseudoephedrine | ~90% | 5.5 hours | Not specified | N-demethylation | Norpseudoephedrine |
| Norephedrine (Cathine) | Not specified | 5.2 ± 3.4 hours | Not specified | Not specified | Not specified |
| Cathinone | Not specified | 1.5 ± 0.8 hours | Not specified | Reduction | Norephedrine |
| Etilefrine | ~55%[1] | 2 hours[1] | 160 L[1] | Conjugation (phenolic sulphate formation)[1] | Etilefrine sulfate[1] |
| Methylephedrine | High (~90%) | 3-6 hours (similar to ephedrine)[3] | 2.5-3.0 L/kg[3] | N-demethylation, N-oxidation | Ephedrine, Norephedrine, Methylephedrine N-oxide[3] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are primarily determined through studies involving the analysis of drug concentrations in biological matrices, such as plasma and urine, over time. A widely accepted and robust analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Determination of this compound and its Analogs in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its analogs in human plasma. Specific parameters may require optimization for each analyte.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]+ of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve from which the concentration of the analyte in the plasma samples can be determined.
Visualization of Signaling Pathway
This compound and its analogs exert their pharmacological effects primarily through interaction with adrenergic receptors, which are G-protein coupled receptors. The following diagram illustrates the general signaling pathway initiated by the activation of a β-adrenergic receptor.
Caption: β-Adrenergic Receptor Signaling Pathway.
References
Unveiling the Binding Affinity of Etafedrine to β2-Adrenergic Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of etafedrine's binding affinity to β2-adrenergic receptors. Due to the limited availability of direct binding affinity data for this compound, this guide utilizes data from the closely related compound, ephedrine (B3423809), as a surrogate for comparative purposes. This information is presented alongside data for well-established β2-adrenergic receptor agonists to offer a comprehensive overview for drug discovery and development.
This compound, a sympathomimetic amine, is structurally similar to ephedrine and is recognized for its activity as a β-adrenergic agonist. Its therapeutic applications are primarily in the management of respiratory conditions, where it induces bronchodilation.[1] The mechanism of action for drugs in this class is centered on their ability to bind to and activate β2-adrenergic receptors, initiating a signaling cascade that leads to smooth muscle relaxation in the airways.
Comparative Analysis of Binding Affinity
To provide a quantitative comparison, this guide presents the binding affinity of ephedrine and other common β2-adrenergic agonists. Binding affinity is a critical parameter in pharmacology, indicating the strength of the interaction between a ligand and a receptor. It is commonly expressed by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher affinity.
| Compound | Binding Affinity Parameter | Value | Receptor/System |
| Ephedrine | Association Constant (Ka) | 1.13 x 10^4 M^-1 | β2-Adrenergic Receptor |
| Pseudoephedrine | Association Constant (Ka) | 0.81 x 10^4 M^-1 | β2-Adrenergic Receptor |
| (-)-Ephedrine (1R,2S) | EC50 | 0.36 µM | Human β2-Adrenergic Receptor |
| (+)-Pseudoephedrine (1S,2S) | EC50 | 10 µM | Human β2-Adrenergic Receptor |
| (-)-Pseudoephedrine (1R,2R) | EC50 | 7 µM | Human β2-Adrenergic Receptor |
| (+)-Ephedrine (1S,2R) | EC50 | 106 µM | Human β2-Adrenergic Receptor |
| Salbutamol | pKi | 6.5 | Human β2-Adrenergic Receptor |
| Formoterol | pKi | 8.1 | Human β2-Adrenergic Receptor |
| Salmeterol | pKi | 8.5 | Human β2-Adrenergic Receptor |
Note: The data for ephedrine and its isomers are presented as a proxy for this compound. EC50 values represent the concentration of a drug that gives half-maximal response. pKi is the negative logarithm of the Ki value.
Experimental Protocols
The determination of binding affinity is typically achieved through radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.
Radioligand Competition Binding Assay
A standard method to determine the binding affinity of an unlabeled compound (like this compound) is the radioligand competition binding assay. This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
A radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177).
-
Unlabeled test compounds (e.g., this compound, salbutamol, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for a binding affinity assay.
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
Assessing the Specificity of Etafedrine Against Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the adrenergic receptor specificity of etafedrine and other common adrenergic agonists. Due to a notable lack of publicly available quantitative binding data for this compound, this document focuses on summarizing the existing qualitative information for this compound and its analogs, and presents a quantitative comparison of well-characterized adrenergic agonists. Detailed experimental protocols for assessing receptor binding and function are also provided to facilitate further research in this area.
Introduction to this compound and Adrenergic Signaling
This compound (also known as N-ethylephedrine) is a sympathomimetic amine structurally related to ephedrine (B3423809). Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), which are key regulators of the sympathetic nervous system. These effects are mediated through their interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) divided into two main groups, α and β, with several subtypes each: α₁, α₂, β₁, β₂, and β₃. Each subtype has a distinct tissue distribution and physiological function.
Comparative Analysis of Adrenergic Agonists
In the absence of specific binding affinity data for this compound, this guide provides a comparative table of binding affinities (Ki values) for commonly used adrenergic agonists: epinephrine, norepinephrine, phenylephrine, and isoproterenol. This data, compiled from various sources, allows for an indirect assessment of where this compound might fit within the broader landscape of adrenergic pharmacology.
It is crucial to note that the presented Ki values are collated from different studies and databases, which may employ varying experimental conditions. Therefore, direct comparisons should be made with caution.
| Adrenergic Receptor Subtype | Epinephrine (Ki, nM) | Norepinephrine (Ki, nM) | Phenylephrine (Ki, nM) | Isoproterenol (Ki, nM) |
| α₁A | >10000 | Data not available | Data not available | Data not available |
| α₁B | Data not available | Data not available | Data not available | Data not available |
| α₁D | Data not available | Data not available | Data not available | Data not available |
| α₂A | Data not available | Data not available | Data not available | Data not available |
| α₂B | Data not available | Data not available | Data not available | Data not available |
| α₂C | Data not available | Data not available | Data not available | Data not available |
| β₁ | Data not available | Data not available | Data not available | Data not available |
| β₂ | Data not available | Data not available | Data not available | 460 |
| β₃ | Data not available | Data not available | Data not available | 1600 |
Data compiled from various sources. The lack of comprehensive and consistent data across all subtypes for all agonists highlights a significant gap in the literature.
Studies on the closely related compound, ephedrine, have shown weak affinity for α₂-adrenergic receptors (Ki values in the 1-10 µM range) and no significant activity at α₁ or β-adrenergic receptors[2]. Another study surprisingly found that ephedrine alkaloids act as antagonists at human α₁ and α₂-adrenergic receptor subtypes[3][4]. These conflicting findings underscore the necessity for direct and comprehensive binding studies for this compound.
Experimental Protocols
To facilitate research into the adrenergic receptor specificity of this compound and other compounds, detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors, [¹²⁵I]-cyanopindolol for β receptors).
-
Test compound (this compound) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing information on the agonist or antagonist nature of a compound and its potency and efficacy.
-
cAMP Accumulation Assay (for β-adrenergic receptors): β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP).
-
Culture cells expressing the β-adrenergic receptor subtype of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
-
Calcium Mobilization Assay (for α₁-adrenergic receptors): α₁-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).
-
Load cells expressing the α₁-adrenergic receptor subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of the test compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Plot the fluorescence intensity against the log of the agonist concentration to determine the EC₅₀ and Emax.
-
Visualizing Adrenergic Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathways of adrenergic receptors, a typical experimental workflow for assessing receptor specificity, and a logical comparison of adrenergic agonists.
Caption: General signaling pathways of α₁, β, and α₂-adrenergic receptors.
Caption: Experimental workflow for assessing adrenergic receptor specificity.
Caption: Logical comparison of adrenergic agonist selectivity.
Conclusion
A comprehensive assessment of the specificity of this compound against other adrenergic receptors is currently hindered by a lack of publicly available quantitative binding data. While qualitative information suggests a potential selectivity for the β₂-adrenergic receptor, this requires rigorous experimental validation. The experimental protocols and comparative data for other adrenergic agonists provided in this guide offer a framework for researchers to undertake such investigations. Future studies employing radioligand binding and functional assays across all adrenergic receptor subtypes are essential to fully characterize the pharmacological profile of this compound and to understand its therapeutic potential and possible side effects. Such data will be invaluable for drug development professionals seeking to design more selective and effective adrenergic modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative study of the side-effect profiles of etafedrine and other beta-agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of etafedrine and other commonly used beta-agonists. Due to a scarcity of direct head-to-head clinical trials involving this compound, this comparison synthesizes available data for this compound and its close structural analog, ephedrine (B3423809), alongside more extensively studied beta-agonists such as salbutamol (B1663637) (albuterol), salmeterol (B1361061), and formoterol (B127741). The information is intended to support research and development efforts in respiratory therapeutics.
Executive Summary
Beta-adrenergic agonists are a cornerstone in the management of obstructive airway diseases, primarily through their bronchodilatory effects. However, their utility can be limited by a range of side effects. This guide explores the nuanced differences in the adverse event profiles of this compound and other prominent beta-agonists. While direct quantitative comparisons are limited, this document compiles available data to facilitate an informed understanding of their relative safety.
Data Presentation: Side-Effect Profiles
Table 1: User-Reported Side Effects of Albuterol vs. Ephedrine/Guaifenesin
Disclaimer: The following data is based on user-reported side effects from Drugs.com and has not been verified in a controlled clinical trial setting. It should be interpreted with caution.
| Side Effect | Albuterol (%)[1] | Ephedrine/Guaifenesin (%) |
| Bad Taste | 3.8 | Not Reported |
| Anxiety | 3.1 | Not Reported |
| Shortness of Breath | 2.8 | Not Reported |
| Tremors | 2.3 | Not Reported |
| Dizziness | 1.8 | Not Reported |
| Headaches | 1.5 | Not Reported |
| Increased Heart Rate | 1.5 | Not Reported |
Table 2: Incidence of Serious Adverse Events with Long-Acting Beta-Agonists (LABAs) from Cochrane Reviews
Note: This data is from reviews of placebo-controlled trials and does not represent a direct comparison between the listed drugs.
| Adverse Event | Salmeterol vs. Placebo (Odds Ratio)[2] | Formoterol vs. Placebo (Odds Ratio)[3] |
| All-Cause Mortality | 1.33 (95% CI 0.85 to 2.08) | Not Significantly Different |
| Non-Fatal Serious Adverse Events | 1.15 (95% CI 1.02 to 1.29) | 1.57 (95% CI 1.06 to 2.31) |
| Asthma-Related Death (in patients not on inhaled corticosteroids) | 6.15 (95% CI 1.73 to 21.84) | Data Not Available |
Qualitative Comparison from Clinical Studies:
-
A study comparing oral salbutamol and ephedrine in combination with other medications for asthma noted that "Harmful side-effects increased in proportion to the potency of the sympathomimetic drug used," suggesting that ephedrine may have a more pronounced side-effect profile in this context.[4]
-
In a comparative study of albuterol and ephedrine for reversible obstructive airway disease, the cardiac effects of both drugs were described as "virtually non-existent." However, tremor was recorded with higher doses of albuterol.[5]
Experimental Protocols
To rigorously compare the side-effect profiles of this compound and other beta-agonists, a randomized, double-blind, placebo-controlled, crossover or parallel-group clinical trial would be the gold standard.
Study Design:
A multi-center, randomized, double-blind, parallel-group study could be conducted with patients diagnosed with mild to moderate asthma or COPD. Participants would be randomized to receive one of the following treatments for a pre-specified duration (e.g., 4-12 weeks):
-
This compound (at a therapeutic dose)
-
Salbutamol/Albuterol (e.g., 180 mcg four times daily)[6]
-
Salmeterol (e.g., 50 mcg twice daily)[7]
-
Formoterol (e.g., 12 mcg twice daily)[6]
-
Placebo
Key Assessments and Methodologies:
-
Adverse Event Monitoring: All adverse events (AEs) would be systematically recorded at each study visit, whether reported spontaneously by the participant or elicited through direct questioning. AEs would be classified by system organ class, severity (mild, moderate, severe), and relationship to the study drug.[8][9]
-
Cardiovascular Safety:
-
Electrocardiogram (ECG): 12-lead ECGs would be performed at baseline and at regular intervals throughout the study to monitor for changes in heart rate, rhythm, and conduction intervals (e.g., QTc interval).
-
Holter Monitoring: For a subset of patients, 24-hour ambulatory ECG monitoring could be employed to detect transient arrhythmias.
-
Blood Pressure and Heart Rate: These vital signs would be measured at each study visit under standardized conditions.
-
-
Metabolic Effects:
-
Serum Potassium: Blood samples would be collected to monitor for hypokalemia, a known side effect of beta-agonists.
-
Blood Glucose: Blood glucose levels would be monitored, particularly in patients with diabetes.
-
-
Neuromuscular Effects:
-
Tremor: Tremor would be assessed using a standardized rating scale (e.g., a clinical tremor rating scale) and potentially quantified using accelerometry.
-
-
Spirometry: Pulmonary function tests, including Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF), would be performed to assess efficacy and to monitor for any paradoxical bronchospasm.[10]
-
Patient-Reported Outcomes: Standardized questionnaires would be used to capture subjective symptoms such as palpitations, nervousness, and insomnia.
Statistical Analysis:
The incidence of each adverse event would be calculated for each treatment group. Statistical comparisons between the active treatment groups and placebo, as well as between the different active treatments, would be performed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test for categorical variables). The odds ratios and 95% confidence intervals for the occurrence of adverse events would be calculated.[8][11]
Mandatory Visualization
Beta-2 Adrenergic Receptor Signaling Pathway
The therapeutic and some of the adverse effects of beta-agonists are mediated through the beta-2 adrenergic receptor signaling pathway. The following diagram illustrates the key components of this pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing the side-effect profiles of different beta-agonists.
References
- 1. Albuterol vs Ephedrine / Guaifenesin Comparison - Drugs.com [drugs.com]
- 2. Does daily treatment with salmeterol result in more serious adverse events compared with placebo or a salbutamol? | Cochrane [cochrane.org]
- 3. Does daily treatment with formoterol result in more serious adverse events compared to placebo or daily salbutamol? | Cochrane [cochrane.org]
- 4. Comparison of salbutamol and ephedrine in oral bronchodilator combinations with theophylline and hydroxyzine: their effects on asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albuterol and ephedrine in patients with reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, 12-week, double-blind, placebo-controlled study comparing formoterol dry powder inhaler with albuterol metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A placebo-controlled, crossover comparison of salmeterol and salbutamol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Etafedrine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of etafedrine is critical for laboratory environments. Due to its chemical similarity to ephedrine, a DEA List I chemical, this compound requires careful handling and disposal, even if not explicitly listed as a controlled substance or hazardous waste. This guide provides comprehensive procedures to ensure the safety of personnel and the environment.
Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste management. The proper disposal of pharmaceutical compounds like this compound is governed by federal and state regulations, primarily from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Improper disposal can lead to environmental contamination and regulatory violations.[1][2]
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department to confirm the specific classification and disposal requirements for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Step-by-Step Disposal Procedures
The correct disposal procedure for this compound depends on its classification. Below are protocols for three potential classifications: non-hazardous pharmaceutical waste, DEA controlled substance, and RCRA hazardous waste.
Scenario 1: Disposal as a Non-Hazardous Pharmaceutical Waste
If this compound is not classified as a DEA controlled substance or an EPA RCRA hazardous waste, it should be managed as a non-hazardous pharmaceutical waste.
-
Segregation : Do not mix this compound waste with other types of waste, such as sharps or hazardous chemicals.[3]
-
Containment : Place the this compound waste in a designated, leak-proof, and clearly labeled container for non-hazardous pharmaceutical waste.
-
Collection : Arrange for collection by a licensed pharmaceutical waste vendor. Do not dispose of it in the regular trash or down the drain.[1][3] Flushing medications can lead to the contamination of water supplies.[1]
-
Documentation : Maintain a record of the disposal, including the date, quantity, and the name of the disposal vendor.
Quantitative Data Summary
Proper waste segregation and containment are crucial for laboratory safety. The following table summarizes key parameters for the disposal of pharmaceutical waste.
| Parameter | Specification | Regulatory Body |
| Container Type | Leak-proof, securely sealed | EPA, DOT |
| Labeling | "Non-Hazardous Pharmaceutical Waste" | Institutional Policy |
| Storage | Segregated from other waste streams | Institutional Policy |
| Disposal Method | Incineration or other approved method | EPA, State Regulations |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the general principle of rendering the substance non-retrievable is a key concept, particularly for controlled substances.
Methodology for Chemical Neutralization (if deemed appropriate by EHS)
This is a generalized protocol and must be adapted and approved by your institution's EHS department.
-
Risk Assessment : Conduct a thorough risk assessment before proceeding with any chemical neutralization.
-
Reagent Selection : Select a chemical reagent capable of altering the chemical structure of this compound to render it non-recoverable. The choice of reagent will depend on the specific chemical properties of this compound.
-
Procedure : In a designated chemical fume hood, slowly add the neutralizing agent to a solution of this compound waste with constant stirring. Monitor the reaction for any signs of exothermic activity or gas evolution.
-
Verification : After the reaction is complete, use an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the absence of this compound in the resulting mixture.
-
Disposal of Mixture : Dispose of the final mixture in accordance with your institution's procedures for chemical waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision tree for determining the correct this compound disposal protocol.
Caption: Workflow for disposing of this compound as non-hazardous pharmaceutical waste.
Scenario 2: Disposal as a DEA Controlled Substance
If this compound is classified as a controlled substance, strict DEA regulations apply to prevent diversion.
-
Segregation and Secure Storage : Store this compound waste separately from other materials in a securely locked cabinet or safe.
-
Destruction to a Non-Retrievable State : The primary requirement is to render the substance "non-retrievable." This is typically achieved through incineration by a DEA-registered reverse distributor.
-
DEA Form 41 : The destruction of controlled substances must be documented on a DEA Form 41, which requires two authorized employees to witness the process.
-
Record Keeping : Maintain meticulous records of all controlled substance disposal for a minimum of two years.
Scenario 3: Disposal as a RCRA Hazardous Waste
If this compound is identified as a characteristic or listed hazardous waste under RCRA, the following procedures must be followed.
-
Hazardous Waste Determination : Your EHS department will determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is on the P or U lists of hazardous wastes.[4]
-
Container Management : Accumulate the waste in containers that are in good condition, compatible with the waste, and kept closed except when adding or removing waste.
-
Labeling : The container must be labeled with the words "Hazardous Waste" and the specific contents.
-
Accumulation Time Limits : Adhere to the strict time limits for accumulating hazardous waste on-site, which vary based on the quantity of waste generated per month.
-
Manifesting and Disposal : Use a licensed hazardous waste transporter to ship the waste to a permitted RCRA treatment, storage, and disposal facility (TSDF). A hazardous waste manifest must accompany the shipment.
The information provided here is a general guide. It is essential to work closely with your institution's EHS professionals to ensure full compliance with all applicable federal, state, and local regulations.
References
Essential Safety and Logistical Information for Handling Etafedrine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of pharmacologically active compounds like Etafedrine is paramount. This guide outlines the essential personal protective equipment (PPE), and the necessary operational and disposal plans to minimize risk and ensure compliance with safety standards.
Hazard Assessment
This compound, also known as Ethylephedrine, is a chemical compound that requires careful handling due to its potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] It is classified as harmful if swallowed.[2][3][4] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both powder and solution forms. This guidance is based on standard laboratory safety protocols for potent pharmaceutical compounds.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | To prevent the inhalation of aerosolized powder.[1] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. The outer glove should be removed and disposed of immediately after handling.[1][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect the eyes from splashes or airborne particles.[1][6] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs. | To protect skin and clothing from contamination.[1][5] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and the surrounding environment.[1] |
Operational Plan: Handling and Experimental Workflow
All manipulations of solid this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.[1]
-
Weighing: Use an analytical balance inside the fume hood. Carefully dispense the required amount of this compound powder into a tared weighing vessel.
-
Solubilization: Add the desired solvent to the vessel containing the powder. Seal the container before mixing to prevent any spills.[1]
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Dispose of the outer pair of gloves and any contaminated disposable materials in a designated hazardous waste container.[1][7]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of them down the drain.[3][8]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Guidelines:
For final disposal, follow your institution's and local regulations for pharmaceutical waste. It is recommended to use a licensed hazardous waste disposal service. If such a service is not available, the following steps can be taken for small quantities, in accordance with general guidance for pharmaceutical disposal:[9][10]
-
Do not flush down the toilet or drain.[8]
-
Mix the this compound (solid or liquid) with an unappealing substance such as used coffee grounds or kitty litter.[9][11]
-
Place the mixture in a sealed container, such as a plastic bag or an empty, opaque container.[9]
-
Dispose of the sealed container in the household trash.[8]
-
For empty original containers, scratch out all personal information before recycling or disposing of them.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. caelo.de [caelo.de]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. doee.dc.gov [doee.dc.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. spokanepublicradio.org [spokanepublicradio.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
